(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIVAUJFAGZFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride: Properties and Potential Applications
Introduction
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These characteristics make trifluoromethylpyridine derivatives valuable building blocks in the synthesis of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and the potential applications of this compound, with a focus on its relevance to drug development professionals.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 2-(Aminomethyl)-3-(trifluoromethyl)pyridine hydrochloride | [5][6] |
| CAS Number | 1187932-68-8 | [5] |
| Molecular Formula | C₇H₈ClF₃N₂ | [5] |
| Molecular Weight | 212.60 g/mol | [5] |
| Physical Form | Solid | [7] |
| Purity | Typically available at ≥95% | [6] |
Note: Some properties like boiling point and density are reported for the free base, (3-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 886371-24-0), but not for the hydrochloride salt.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be inferred from related structures. For instance, analysis of similar compounds suggests the following:
-
¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aminomethyl protons and the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display distinct peaks for the trifluoromethyl carbon, the pyridine ring carbons, and the aminomethyl carbon.
-
FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, and strong C-F stretching vibrations from the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, with an isotopic pattern characteristic of a molecule containing one chlorine atom in the hydrochloride salt.
Researchers would typically confirm the structure and purity of the synthesized compound using a combination of these techniques.[8][9]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthesis can be proposed based on established methods for preparing similar trifluoromethylpyridine derivatives.[3][10] The most common approaches involve the synthesis of a trifluoromethylpyridine core followed by functional group manipulation.
General Synthesis of Trifluoromethylpyridines
Two primary methods for the synthesis of trifluoromethylpyridine (TFMP) derivatives are chlorine/fluorine exchange and cyclocondensation reactions.[3]
-
Chlorine/Fluorine Exchange: This method often starts with a picoline derivative which is first chlorinated to form a trichloromethylpyridine. Subsequent fluorination, often using hydrogen fluoride, replaces the chlorine atoms with fluorine to yield the trifluoromethyl group.[3]
-
Cyclocondensation: This approach involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.[3]
A plausible synthetic route to this compound could involve the reduction of a corresponding 2-cyanopyridine derivative.
Hypothetical Synthesis of this compound
This is a generalized protocol and would require optimization.
Step 1: Synthesis of 2-cyano-3-(trifluoromethyl)pyridine
A suitable starting material, such as a halogenated pyridine, would be converted to 2-cyano-3-(trifluoromethyl)pyridine. This could potentially be achieved through a nucleophilic substitution reaction with a cyanide salt.
Step 2: Reduction of the Nitrile to the Amine
The 2-cyano-3-(trifluoromethyl)pyridine intermediate would then be reduced to form (3-(Trifluoromethyl)pyridin-2-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Step 3: Formation of the Hydrochloride Salt
The resulting free base, (3-(Trifluoromethyl)pyridin-2-yl)methanamine, would be dissolved in a suitable organic solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The solid product would then be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
Potential Role in Drug Discovery: Kinase Inhibition
While the specific biological targets of this compound are not documented, trifluoromethylpyridine derivatives are known to be effective kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[11] Therefore, this compound is a valuable scaffold for developing novel kinase inhibitors.
Caption: A simplified diagram illustrating the inhibition of a kinase-mediated signaling pathway.
Applications in Drug Development
The trifluoromethylpyridine motif is a key structural component in numerous agrochemical and pharmaceutical compounds.[3][4] The trifluoromethyl group often enhances properties desirable for drug candidates, including:
-
Increased Lipophilicity: This can improve membrane permeability and cellular uptake.[1]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[1]
-
Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with the target protein, leading to higher potency.[1]
Given these properties, this compound serves as a versatile starting material for synthesizing more complex molecules with potential therapeutic activities, including but not limited to:
-
Anticancer Agents: As mentioned, many kinase inhibitors feature a trifluoromethylpyridine core and are used in oncology.[1]
-
Antibacterial Agents: The lipophilicity conferred by the trifluoromethyl group can aid in penetrating bacterial cell membranes.[1]
-
Agrochemicals: Trifluoromethylpyridine derivatives are widely used as herbicides, fungicides, and insecticides.[3][4]
Conclusion
This compound is a valuable chemical entity for researchers and drug development professionals. While detailed experimental data for this specific compound is sparse in the public domain, its structural motifs and the properties of related compounds strongly suggest its utility as a building block for the synthesis of novel, biologically active molecules. Its potential for incorporation into kinase inhibitors and other therapeutic agents makes it a compound of considerable interest for further investigation. Future research should focus on elucidating its specific physical and biological properties to fully realize its potential in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 6. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Data Sheet: (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Chemical Identity and Properties
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative. The trifluoromethyl group significantly enhances lipophilicity and can influence the compound's biological activity, making it a valuable intermediate in medicinal chemistry and agrochemical research.[1]
Below is a summary of its key chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F₃N₂·HCl | [1][2] |
| Molecular Weight | 212.6 g/mol | [1][2][3] |
| CAS Number | 1187932-68-8 | [1][3] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 90% (by NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Note: The molecular weight of the free base, (3-(Trifluoromethyl)pyridin-2-yl)methanamine, is 176.14 g/mol .[4][5]
Applications in Research and Development
This compound serves as a critical building block in the synthesis of more complex molecules. Its structural motifs are found in various bioactive compounds.
-
Pharmaceutical Development: It is a key intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders, due to its ability to interact with specific receptors.[1]
-
Agrochemical Chemistry: The trifluoromethylpyridine moiety is a key structural element in several active ingredients for crop protection.[1][6] This compound is used in formulating pesticides and herbicides to improve their efficacy.[1]
-
Analytical Chemistry: It can be used as a reagent in chromatographic techniques to enhance the separation and identification of complex mixtures.[1]
Experimental Protocols
While specific, detailed experimental protocols for this exact molecule are proprietary to chemical suppliers, a general protocol for the characterization and analysis of similar compounds is outlined below.
General Protocol: Purity and Identity Confirmation by NMR Spectroscopy
-
Objective: To confirm the identity and assess the purity of this compound using ¹H NMR spectroscopy.
-
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
-
-
Procedure: a. Accurately weigh approximately 5-10 mg of the sample. b. Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial. c. Transfer the solution to an NMR tube. d. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. e. Process the spectrum (Fourier transform, phase correction, and baseline correction). f. Integrate the signals and compare the chemical shifts to expected values for the structure to confirm identity and assess purity against any observed impurities.[7]
Logical Relationships and Structure
The following diagram illustrates the structural components of the parent molecule, (3-(Trifluoromethyl)pyridin-2-yl)methanamine.
Caption: Structural components of the parent amine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | [frontierspecialtychemicals.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. (3-(Trifluoromethyl)pyridin-2-yl)methanamine | CAS 886371-24-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR and Mass Spectrometry of (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Due to the limited availability of publicly accessible experimental spectral data for this specific compound, this guide presents predicted spectroscopic data based on established principles of chemical structure and spectroscopy. Detailed experimental protocols for obtaining such data are also provided, along with visualizations of the analytical workflow and the molecule's structural characteristics.
Chemical Structure and Properties
This compound is a pyridinemethanamine derivative characterized by a trifluoromethyl group at the 3-position of the pyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a common practice for amine-containing pharmaceutical compounds.
Molecular Formula: C₇H₈ClF₃N₂ Molecular Weight: 212.60 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~8.8 | Doublet (d) | 1H | H6 (Pyridine) | J(H6,H5) ≈ 5 |
| ~8.1 | Doublet (d) | 1H | H4 (Pyridine) | J(H4,H5) ≈ 8 |
| ~7.6 | Doublet of Doublets (dd) | 1H | H5 (Pyridine) | J(H5,H4) ≈ 8, J(H5,H6) ≈ 5 |
| ~4.5 | Singlet (s) | 2H | CH₂ (Methylene) | |
| ~8.5 (broad) | Singlet (s) | 3H | NH₃⁺ |
Note: Chemical shifts are referenced to a standard internal solvent signal. The NH₃⁺ signal is expected to be broad and may exchange with deuterium in deuterated protic solvents.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment | Predicted J(C,F) (Hz) |
| ~150 | C2 (Pyridine) | |
| ~135 (quartet) | C3 (Pyridine) | J(C3,F) ≈ 35 |
| ~140 | C4 (Pyridine) | |
| ~125 | C5 (Pyridine) | |
| ~152 | C6 (Pyridine) | |
| ~123 (quartet) | CF₃ | J(C,F) ≈ 275 |
| ~40 | CH₂ (Methylene) |
Note: The carbon attached to the trifluoromethyl group (C3) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z (amu) | Ion |
| 177.06 | [M+H]⁺ (free base) |
| 160.05 | [M+H - NH₃]⁺ |
Note: In positive ion electrospray ionization (ESI+), the observed ion will be that of the protonated free base. The hydrochloride salt will not be observed directly.
Experimental Protocols
The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Apply a 0.3 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Processing: Apply a 1-2 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
-
3.2. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent mixture for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and analyze the fragmentation pattern in MS/MS experiments to confirm the structure.
-
Visualizations
4.1. Analytical Workflow
The following diagram illustrates a typical workflow for the structural characterization of a novel chemical compound like this compound.
Caption: Analytical workflow for compound characterization.
4.2. Predicted Spectroscopic Correlations
This diagram shows the chemical structure of (3-(Trifluoromethyl)pyridin-2-yl)methanamine and highlights key predicted NMR correlations and a likely mass spectrometry fragmentation pathway.
Caption: Structure and predicted spectroscopic features.
Disclaimer: The NMR and mass spectrometry data presented in this guide are predicted and have not been experimentally verified. This information is intended for educational and research purposes to guide the analytical characterization of this compound.
An In-depth Technical Guide on the Purity and Appearance of (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and appearance of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to stringent quality control measures is paramount to ensure the reliability and reproducibility of research and development outcomes. This document outlines the typical specifications for this compound, detailed experimental protocols for its analysis, and a logical workflow for its quality control.
Physical and Chemical Properties
This compound is a pyridinamine derivative characterized by the presence of a trifluoromethyl group, which can significantly influence the physicochemical properties and biological activity of molecules into which it is incorporated.
| Property | Value | Source |
| CAS Number | 1261441-01-3 (representative) | Varies by supplier |
| Molecular Formula | C₇H₈F₃N₂ · HCl | [1] |
| Molecular Weight | 212.62 g/mol | [1] |
| Appearance | Off-white to white solid/powder | [1] |
| Purity | ≥90% to ≥95% | [1][2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Purity and Appearance Specifications
The quality of this compound is primarily defined by its purity and physical appearance. The data presented below is a summary of typical specifications from various suppliers.
Table 1: Purity Specifications
| Parameter | Specification | Analytical Method |
| Purity (by NMR) | ≥90.0% | Quantitative ¹H NMR |
| Purity (by HPLC) | ≥95.0% | Reversed-Phase HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Residual Solvents | To be specified | GC-HS |
| Water Content | To be specified | Karl Fischer Titration |
Table 2: Appearance Specifications
| Parameter | Specification | Analytical Method |
| Form | Solid, powder | Visual Inspection |
| Color | Off-white to white | Visual Inspection |
| Foreign Particles | Free from visible contamination | Visual Inspection |
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate assessment of the quality of this compound. The following sections provide representative experimental protocols.
Purity Determination by Quantitative ¹H NMR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity. The internal standard should have a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the methylene protons of the aminomethyl group) and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of impurities in pharmaceutical intermediates.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Prepare dilutions of the stock solution to determine linearity and the limit of detection (LOD) and limit of quantification (LOQ).
-
-
Data Analysis:
-
The purity is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Appearance Assessment by Visual Inspection
Visual inspection is a qualitative method to ensure the physical characteristics of the material meet the required standards.
Methodology:
-
Equipment:
-
A clean, dry, and well-lit inspection area.
-
A black and a white background.
-
A suitable light source providing uniform illumination.
-
-
Procedure:
-
Place a representative sample of the powder on a clean, dry surface.
-
Observe the sample against the white background to assess its color and for the presence of any dark particulate matter.
-
Observe the sample against the black background to detect any light-colored foreign particles.
-
Record the observations regarding the color, form (e.g., crystalline, amorphous), and the presence or absence of any visible contamination.
-
Quality Control Workflow
A systematic workflow is essential for the consistent quality control of incoming batches of this compound.
Caption: Quality Control Workflow for Incoming Material.
Signaling Pathways and Applications
This compound is primarily utilized as a synthetic intermediate and is not typically studied for its direct interaction with specific signaling pathways. Its importance lies in its role as a precursor for the synthesis of more complex molecules with biological activity. The trifluoromethylpyridine moiety is a common structural motif in a variety of agrochemicals and pharmaceuticals. For instance, this structural class has been incorporated into compounds targeting various biological systems, including but not limited to, enzyme inhibitors and receptor modulators. The development of novel compounds containing this scaffold is an active area of research in medicinal and agricultural chemistry.
The experimental workflow for the application of this compound in drug discovery would typically involve its use in a synthetic route to generate a library of final compounds, which are then screened for biological activity.
Caption: Application in a Drug Discovery Workflow.
References
The Pivotal Role of Trifluoromethylpyridine Derivatives in Modern Biological Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl group into the pyridine scaffold has unlocked a vast and diverse range of biological activities, establishing trifluoromethylpyridine derivatives as a cornerstone in both pharmaceutical and agrochemical research and development. The unique physicochemical properties conferred by the trifluoromethyl moiety—such as increased lipophilicity, metabolic stability, and enhanced binding affinity—have led to the discovery and development of potent herbicides, insecticides, fungicides, and therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Agrochemical Applications
Trifluoromethylpyridine derivatives have demonstrated remarkable efficacy in crop protection, addressing the global need for sustainable and effective agricultural solutions.[3]
Herbicidal Activity
A significant class of herbicides is based on the trifluoromethylpyridine core, with a primary mechanism of action being the inhibition of acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis in grasses.
Table 1: Herbicidal Activity of Trifluoromethylpyridine Derivatives
| Compound | Target | Indicator Species | Activity Metric | Value | Reference |
| Fluazifop-P-butyl | ACCase | Digitaria ciliaris (Southern crabgrass) - Susceptible | IC50 | 0.5 µM | [3] |
| Fluazifop-P-butyl | ACCase | Digitaria ciliaris (Southern crabgrass) - Resistant (R1) | IC50 | 8.9 µM | [3] |
| Fluazifop-P-butyl | ACCase | Digitaria ciliaris (Southern crabgrass) - Resistant (R2) | IC50 | 17.1 µM | [3] |
| Compound 7a | Protoporphyrinogen oxidase (PPO) | Abutilon theophrasti | ED50 | 13.32 g a.i./hm² | [4] |
| Compound 7a | Protoporphyrinogen oxidase (PPO) | Amaranthus retroflexus | ED50 | 5.48 g a.i./hm² | [4] |
| Compound 7a | Protoporphyrinogen oxidase (PPO) | Nicotiana tabacum (in vitro) | IC50 | 9.4 nM | [4] |
This protocol outlines a colorimetric functional assay to determine the inhibitory activity of compounds against ACCase.
Materials:
-
ACCase enzyme extract from susceptible and resistant plant biotypes
-
Acetyl-CoA
-
ATP
-
Bicarbonate
-
Malachite green reagent
-
Test compound (e.g., Fluazifop-P-butyl) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the ACCase enzyme extract, acetyl-CoA, ATP, and bicarbonate in a suitable buffer.
-
Add varying concentrations of the test compound to the reaction mixture in the wells of a microplate. Include a control with no inhibitor.
-
Initiate the reaction and incubate at a controlled temperature.
-
Stop the reaction and add the malachite green reagent. This reagent detects the phosphate produced from the hydrolysis of ATP during the carboxylation of acetyl-CoA.
-
Measure the absorbance at a specific wavelength to quantify the amount of product formed.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Insecticidal Activity
Trifluoromethylpyridine derivatives are effective against a range of insect pests, often targeting the nervous system or chitin biosynthesis.
Table 2: Insecticidal Activity of Trifluoromethylpyridine Derivatives
| Compound | Target | Target Pest | Activity Metric | Value | Reference |
| Chlorfluazuron | Chitin Synthesis | Spodoptera frugiperda (Fall Armyworm) | LC50 (24h) | 0.5027 ppm | [5] |
| Flonicamid | Chordotonal Organs | Aphis gossypii (Cotton aphid) | Effective Concentration | 50 ppm (for 3-4 weeks of control) | [6] |
| Thioether-containing compound E3 | Not specified | Plutella xylostella (Diamondback moth) | Mortality | 75% at a given concentration |
This method is used to evaluate the efficacy of insecticides against leaf-feeding insects.
Materials:
-
Host plant leaves (e.g., cabbage)
-
Test insecticide dilutions
-
Wetting agent (optional)
-
Petri dishes or ventilated containers
-
Second or third instar larvae of Plutella xylostella
-
Fine brush
Procedure:
-
Prepare serial dilutions of the test insecticide in water. A wetting agent may be added to ensure even coverage.
-
Individually dip host plant leaves into each insecticide dilution for a set time (e.g., 10 seconds) with gentle agitation.
-
Allow the leaves to air-dry on a paper towel.
-
Place one treated leaf in each petri dish.
-
Using a fine brush, transfer a known number of larvae (e.g., 10) onto each leaf.
-
Seal the containers and maintain them under controlled conditions (e.g., 25°C, 60% RH, 16:8 light:dark cycle).
-
Assess larval mortality after a specific period (e.g., 48 or 96 hours).
-
Calculate the mortality rate, correcting for any control mortality using Abbott's formula.
-
Determine the LC50 value using probit analysis.[7][8][9][10][11][12]
Caption: Workflow for the leaf dip bioassay to determine insecticide efficacy.
Fungicidal Activity
Certain trifluoromethylpyridine derivatives exhibit potent activity against a variety of plant pathogenic fungi.
Table 3: Antifungal Activity of Trifluoromethylpyridine Derivatives
| Compound | Target Fungus | Activity Metric | Value (µg/mL) | Reference |
| Compound 5u | Rhizoctonia solani | EC50 | 26.0 | [8] |
| Compound B4 | Botrytis cinerea | EC50 | 8.91 | [8] |
| Compound B4 | Rhizoctonia solani | EC50 | 18.10 | [8] |
| Compound D2 | Rhizoctonia solani | EC50 | 20.18 | [8] |
| Compound D3 | Rhizoctonia solani | EC50 | 20.60 | [8] |
This method is used to assess the in vitro efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth.
Materials:
-
Pure culture of the target fungus (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMF or DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
While the PDA is still molten, add the test compound to achieve a series of final concentrations. Also, prepare control plates with the solvent alone.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh, actively growing culture of the target fungus, cut a small disc of mycelium using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Incubate the plates at an optimal temperature for the fungus (e.g., 25-28°C).
-
Measure the radial growth of the mycelium at regular intervals until the mycelium in the control plates reaches the edge of the plate.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[13][14][15][16]
Pharmaceutical Applications
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, leading to the development of drugs for a range of diseases, most notably cancer and HIV.
Anticancer Activity
Many trifluoromethylpyridine derivatives function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.
Table 4: Anticancer Activity of Trifluoromethylpyridine Derivatives
| Compound | Target | Cell Line | Activity Metric | Value (µM) | Reference |
| Bimiralisib (PQR309) | PI3Kα | - | IC50 | 0.033 | [17][18] |
| Bimiralisib (PQR309) | PI3Kβ | - | IC50 | 0.661 | [17][18] |
| Bimiralisib (PQR309) | PI3Kγ | - | IC50 | 0.708 | [17][18] |
| Bimiralisib (PQR309) | PI3Kδ | - | IC50 | 0.451 | [17][18] |
| Bimiralisib (PQR309) | mTOR | - | IC50 | 0.089 | [17][18] |
| Bimiralisib (PQR309) | NCI-60 Panel | Average | GI50 | 0.7 | [1] |
| Compound 11g | WRN Helicase | HCT116 (MSI-H) | IC50 | 1.52 | [9][19] |
| Compound 11g | WRN Helicase | LNCaP (MSI-H) | IC50 | 1.72 | [9][19] |
| Compound 11g | WRN Helicase | SW620 (MSS) | IC50 | 4.24 | [9][19] |
| Compound 11g | WRN Helicase | PC3 (MSS) | IC50 | 2.78 | [9][19] |
| Naporafenib | Pan-RAF | Advanced solid tumors | MTD | 600 mg twice daily | [20] |
Bimiralisib is a potent inhibitor of the PI3K/Akt/mTOR pathway, which is a critical signaling cascade for cell proliferation, survival, and growth.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Bimiralisib.
Naporafenib is a pan-RAF inhibitor, targeting the MAPK/ERK pathway, which is frequently mutated in various cancers, including melanoma.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of Naporafenib.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[1][19][21]
Anti-HIV Activity
Trifluoromethylpyridine derivatives have also been developed as potent inhibitors of HIV-1 protease, a key enzyme in the viral life cycle.
Table 5: Anti-HIV Activity of Trifluoromethylpyridine Derivatives
| Compound | Target | Assay Type | Activity Metric | Value (µM) | Reference |
| Tipranavir | HIV-2 Protease (wild-type) | Cell culture | IC50 | 3.79 ± 0.6 | [22] |
| Tipranavir | HIV-2 Protease (wild-type) | In vitro kinetic | Ki | 1.3 | [22] |
| Tipranavir | HIV-1 Protease (mutant strains) | In vitro | IC50 | < 0.010 | [2] |
This is a continuous, fluorometric assay for measuring the activity of HIV-1 protease and the potency of its inhibitors.
Materials:
-
Recombinant HIV-1 protease
-
FRET peptide substrate for HIV-1 protease
-
Assay buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
Test compound and a known inhibitor (e.g., Pepstatin A)
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
In the wells of a black microplate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time as the protease cleaves the substrate, separating the donor and acceptor fluorophores.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the IC50 value by plotting the reaction velocity against the logarithm of the inhibitor concentration.[4][5][17][20][22]
Conclusion
The trifluoromethylpyridine scaffold has proven to be an exceptionally versatile and valuable platform in the discovery and development of new biologically active molecules. The derivatives synthesized from this core have demonstrated significant efficacy as agrochemicals and pharmaceuticals, with several compounds having reached the market and many more in various stages of development. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, holds great promise for addressing ongoing challenges in human health and agriculture. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in these fields, facilitating the advancement of new and improved trifluoromethylpyridine-based technologies.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Mechanistic model of MAPK signaling reveals how allostery and rewiring contribute to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. irac-online.org [irac-online.org]
- 8. irac-online.org [irac-online.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. entomoljournal.com [entomoljournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. benchchem.com [benchchem.com]
The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide to its Discovery, History, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl group into the pyridine ring has proven to be a transformative strategy in the fields of medicinal chemistry and agrochemicals. This technical guide provides an in-depth exploration of the discovery and history of trifluoromethylpyridines, detailing their synthesis, physicochemical properties, and the evolution of their applications. Key experimental protocols are provided for the synthesis of pivotal intermediates, and quantitative data on the biological activity of notable compounds are summarized. Furthermore, this guide visualizes the mechanisms of action for select trifluoromethylpyridine-containing drugs and herbicides, offering a comprehensive resource for researchers engaged in the design and development of novel bioactive molecules.
Introduction: The Dawn of a Privileged Scaffold
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug and pesticide discovery, owing to the unique physicochemical properties it imparts. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a compound's lipophilicity, metabolic stability, and binding affinity.[1] When appended to a pyridine ring, a versatile nitrogen-containing heterocycle, the resulting trifluoromethylpyridine scaffold has given rise to a plethora of highly successful commercial products.
The journey of trifluoromethylpyridines began in 1947, when the first synthesis of a pyridine ring bearing a trifluoromethyl group was reported.[2] This was an extension of earlier work in the 1930s on the synthesis of benzotrifluoride.[2] The initial synthetic routes were often harsh and low-yielding, limiting the widespread exploration of this chemical space. However, the development of more efficient synthetic methodologies in the latter half of the 20th century unlocked the potential of this scaffold, leading to a surge in research and development activities.[2]
The unique combination of the electron-withdrawing nature of the trifluoromethyl group and the inherent properties of the pyridine ring has been shown to be highly advantageous. The trifluoromethyl group is a strong electron-withdrawing group, as indicated by its Hammett constant (σp) of 0.54, which can significantly influence the reactivity and biological interactions of the molecule.[3] This, coupled with the pyridine nitrogen's ability to act as a hydrogen bond acceptor and its impact on solubility and metabolic pathways, has made trifluoromethylpyridines a "privileged scaffold" in the design of bioactive compounds.[3][4]
Key Synthetic Methodologies
The synthesis of trifluoromethylpyridines has evolved significantly since their initial discovery. Two primary strategies dominate the landscape: the chlorine/fluorine exchange of pre-functionalized pyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.
Chlorine/Fluorine Exchange from Trichloromethylpyridines
This classical approach involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce the trifluoromethyl group. This method is particularly prevalent in the industrial-scale production of key trifluoromethylpyridine building blocks.
Experimental Protocol: Synthesis of 2-Chloro-5-trichloromethylpyridine
This protocol describes a common method for the synthesis of 2-chloro-5-trichloromethylpyridine, a key precursor for many trifluoromethylpyridines.
-
Step 1: N-oxidation of 3-methylpyridine: 3-methylpyridine is treated with an oxidizing agent, such as hydrogen peroxide in glacial acetic acid, to form N-oxy-3-methylpyridine. The reaction is typically carried out at 70-80°C for 18-24 hours.[5]
-
Step 2: Chlorination of N-oxy-3-methylpyridine: The N-oxy-3-methylpyridine is then chlorinated using an agent like benzoyl chloride in a solvent such as dichloromethane, with a base like triethylamine to neutralize the generated acid. The reaction is typically refluxed for 3-4 hours to yield 2-chloro-5-methylpyridine.[5]
-
Step 3: Radical Chlorination: The methyl group of 2-chloro-5-methylpyridine is then exhaustively chlorinated using chlorine gas under radical initiation conditions. This is often achieved using a radical initiator like methyl ethyl ketone peroxide.[6] The reaction is typically carried to completion to form 2-chloro-5-trichloromethylpyridine.
-
Step 4: Purification: The crude product is then purified, often through distillation or recrystallization, to yield the desired 2-chloro-5-trichloromethylpyridine.
Experimental Protocol: Vapor-Phase Fluorination to 2-Chloro-5-trifluoromethylpyridine
The final step in this synthetic sequence is the conversion of the trichloromethyl group to a trifluoromethyl group via a halogen exchange reaction, often performed in the vapor phase at high temperatures.
-
Reaction Setup: The reaction is typically carried out in a tubular reactor heated to a high temperature (e.g., 300-500°C).[7]
-
Reactants: 2-chloro-5-trichloromethylpyridine is vaporized and mixed with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).[8] An inert diluent gas, such as nitrogen, is often used.[7]
-
Catalyst: The reaction can be performed with or without a catalyst. When used, chromium-based catalysts, such as chromium oxide, are common.[9]
-
Reaction Conditions: The reactants are passed through the heated reactor. The residence time, temperature, and molar ratio of reactants are critical parameters that are optimized to maximize the yield of the desired 2-chloro-5-trifluoromethylpyridine.[7]
-
Workup and Purification: The product stream is cooled, and the desired product is separated from unreacted starting materials, byproducts (like HCl), and the fluorinating agent. This is typically achieved through a series of condensation, washing, and distillation steps.[10]
Pyridine Ring Construction from Trifluoromethylated Building Blocks
An alternative and highly versatile approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This method allows for the synthesis of a wide variety of substituted trifluoromethylpyridines that may be difficult to access through the halogen exchange route.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for Pyridone Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of C=C bonds and is a key step in the synthesis of certain trifluoromethylpyridone intermediates, which can then be further elaborated into trifluoromethylpyridines.[11][12]
-
Step 1: Deprotonation of the Phosphonate: To a stirred suspension of a suitable base, such as sodium hydride (1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.0 equivalent) in anhydrous THF is added dropwise. The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.[8][13]
-
Step 2: Reaction with the Aldehyde: The solution containing the phosphonate carbanion is cooled to 0°C, and a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.[8]
-
Step 3: Reaction Progression and Workup: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.[13]
-
Step 4: Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.[8][13]
Physicochemical Properties and Quantitative Data
The introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of the pyridine ring. These changes are critical to the biological activity of the resulting molecules.
| Property | Effect of Trifluoromethyl Group |
| Lipophilicity (logP) | Generally increases lipophilicity, which can improve membrane permeability. |
| Electronic Effects | Strongly electron-withdrawing, increasing the acidity of nearby protons and influencing binding interactions. |
| Metabolic Stability | The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the half-life of the molecule. |
| Conformation | Can influence the preferred conformation of the molecule, which can affect its binding to target proteins. |
Table 1: Physicochemical Properties of Selected Trifluoromethylpyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-Chloro-5-trifluoromethylpyridine | C₆H₃ClF₃N | 181.55 | 139-141 | 32-34 |
| 4-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | 113 | N/A |
| 2-Hydroxy-5-(trifluoromethyl)pyridine | C₆H₄F₃NO | 163.09 | N/A | N/A |
| 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | C₇H₅F₄NO | 195.11 | N/A | N/A |
Data sourced from[6][14][15][16]
Table 2: Biological Activity of Key Trifluoromethylpyridine-Containing Compounds
| Compound | Class | Target | Organism | Activity (IC₅₀/EC₅₀/LC₅₀) |
| Tipranavir | Antiviral | HIV-1 Protease | HIV-1 | Kᵢ = 19 pM |
| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase | Setaria viridis | 131-175 g a.i./ha |
| Flonicamid | Insecticide | Chordotonal organs | Aphids | Feeding cessation within 1 hour |
| Compound E18 | Insecticide | Not specified | Mythimna separata | LC₅₀ = 38.5 mg/L |
| Compound E27 | Insecticide | Not specified | Mythimna separata | LC₅₀ = 30.8 mg/L |
Data sourced from[1][5][14][15][17]
Mechanisms of Action and Signaling Pathways
The trifluoromethylpyridine scaffold is found in a diverse range of bioactive compounds, each with a specific mechanism of action. The following diagrams illustrate the key pathways affected by three prominent examples.
Tipranavir: Inhibition of HIV-1 Protease
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection. It acts by binding to the active site of the HIV-1 protease, an enzyme crucial for the maturation of the virus.
Caption: Tipranavir inhibits HIV-1 protease, preventing viral maturation.
Fluazifop-butyl: Disruption of Fatty Acid Synthesis in Grasses
Fluazifop-butyl is a selective herbicide used to control grass weeds in broadleaf crops. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.
Caption: Fluazifop-butyl inhibits fatty acid synthesis in susceptible grasses.
Flonicamid: Modulation of Chordotonal Organs in Insects
Flonicamid is a selective insecticide that is particularly effective against sucking insects like aphids. It acts as a chordotonal organ modulator, disrupting the insect's ability to feed.
Caption: Flonicamid disrupts the sensory organs of insects, leading to starvation.
Conclusion and Future Outlook
The discovery and development of trifluoromethylpyridines represent a significant achievement in the field of chemical research. From their initial synthesis in the mid-20th century to their current status as a privileged scaffold in both agrochemicals and pharmaceuticals, their journey highlights the power of strategic molecular design. The unique properties conferred by the trifluoromethyl group have enabled the creation of highly effective and often selective bioactive compounds.
The future of trifluoromethylpyridine research remains bright. The continued development of novel synthetic methodologies will undoubtedly lead to the exploration of even more diverse chemical space. Furthermore, a deeper understanding of the structure-activity relationships and mechanisms of action of existing trifluoromethylpyridine-containing compounds will guide the rational design of next-generation drugs and crop protection agents with improved efficacy, selectivity, and safety profiles. The trifluoromethylpyridine scaffold is poised to remain a critical component in the toolbox of researchers for years to come.
References
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chigroup.site [chigroup.site]
- 11. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 12. benchchem.com [benchchem.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]
- 17. data.epo.org [data.epo.org]
Safety and handling precautions for (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
An In-depth Technical Guide to (3-(Trtrifluoromethyl)pyridin-2-yl)methanamine hydrochloride: Safety, Handling, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always refer to the official SDS provided by the supplier before handling this chemical.
Introduction
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and membrane permeability of derivative molecules.[1] These characteristics make it a valuable building block for the synthesis of novel therapeutic agents and advanced agrochemicals.[2] This guide provides a comprehensive overview of the safety and handling precautions for this compound, along with insights into its applications in scientific research.
Physicochemical and Hazard Information
A summary of the key physicochemical and hazard data for this compound is presented below. It is crucial to note that while the chemical, physical, and toxicological properties have not been thoroughly investigated, the available data necessitates careful handling in a laboratory setting.
| Property | Value | Reference/CAS Numbers |
| Molecular Formula | C₇H₈ClF₃N₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 212.60 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | --INVALID-LINK-- |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | --INVALID-LINK-- |
Safety and Handling Precautions
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary precautions for handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to minimize exposure.
| PPE Type | Specification |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Body Protection | Wear a complete suit protecting against chemicals, such as a lab coat or disposable coveralls. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level exposures, a full-face supplied-air respirator may be necessary. Ensure adequate ventilation. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to airborne dust or vapors.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of the compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed. Recommended storage temperature is 2-8°C.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Avoid generating dust.[2] Wear appropriate PPE and use an inert absorbent material to clean up the spill. Collect the spilled material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[2]
Waste disposal should be conducted by a licensed professional disposal service to ensure compliance with all local, state, and federal regulations.
First Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | In case of skin contact, wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Experimental Protocols and Research Applications
While specific, detailed experimental protocols for this compound are not widely available in the public domain, the broader class of trifluoromethylpyridines are extensively used as key intermediates in the synthesis of bioactive molecules.
General Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridines are valuable scaffolds in medicinal chemistry and agrochemical development for several reasons:
-
Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to a longer biological half-life.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can alter the pKa and hydrogen bonding capabilities of a molecule, thereby influencing its binding affinity to target proteins.[3]
This compound is a key intermediate for synthesizing derivatives for various research purposes, including:
-
Pharmaceutical Development: Targeting neurological disorders and as potential kinase inhibitors in cancer research.[1][2]
-
Agricultural Chemistry: Used in the formulation of more effective pesticides and herbicides.[2]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of this compound in a research and development setting.
Caption: General R&D Workflow for Pyridine Derivatives.
Logical Relationships in Safety and Handling
The following diagram outlines the logical flow of actions and considerations for the safe handling of this compound, from preparation to disposal.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the cyanation of a 2-halo-3-(trifluoromethyl)pyridine precursor, followed by the catalytic hydrogenation of the resulting nitrile to the desired aminomethylpyridine, which is then isolated as its hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 2-Cyano-3-(trifluoromethyl)pyridine
This procedure is adapted from a similar cyanation reaction of a substituted pyridine.[1][2] The starting material, 2-chloro-3-(trifluoromethyl)pyridine, is a known compound and can be synthesized by established methods.
Materials and Equipment:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Sodium cyanide (NaCN)
-
4-(Dimethylamino)pyridine (DMAP)
-
Propionitrile
-
2M Hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, a round-bottom flask is charged with 2-chloro-3-(trifluoromethyl)pyridine, 4-(dimethylamino)pyridine, and propionitrile.
-
The reaction mixture is heated to reflux and stirred overnight.
-
After cooling to room temperature, a solution of sodium cyanide in water is added.
-
The mixture is stirred for several hours at room temperature, and the reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is diluted with water, and the organic phase is separated.
-
The organic layer is washed sequentially with water and 2M HCl to remove residual DMAP.
-
The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-cyano-3-(trifluoromethyl)pyridine.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
This step involves the catalytic hydrogenation of the nitrile to the primary amine, followed by the formation of the hydrochloride salt. This protocol is adapted from the reduction of a similar cyanopyridine derivative.[3]
Materials and Equipment:
-
2-Cyano-3-(trifluoromethyl)pyridine
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Acetic acid
-
Heptane
-
Hydrogen gas source
-
High-pressure autoclave or hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Dioxane or Diethyl ether
-
4M HCl in Dioxane or ethereal HCl
Procedure:
-
The 2-cyano-3-(trifluoromethyl)pyridine is dissolved in acetic acid in a high-pressure autoclave.
-
A catalytic amount of Raney Nickel or Pd/C is carefully added to the solution.
-
The autoclave is sealed and purged with nitrogen, followed by hydrogen gas.
-
The reaction is heated and pressurized with hydrogen, and the mixture is stirred vigorously. The reaction progress is monitored by the uptake of hydrogen.
-
After the reaction is complete (typically indicated by the cessation of hydrogen uptake), the reactor is cooled to room temperature and carefully depressurized.
-
The catalyst is removed by filtration through a pad of Celite.
-
The acetic acid is removed under reduced pressure to yield the crude amine as its acetate salt.
-
For the formation of the hydrochloride salt, the crude amine acetate is dissolved in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
A solution of 4M HCl in dioxane or ethereal HCl is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The resulting solid is collected by filtration, washed with a non-polar solvent like heptane or diethyl ether to remove any non-polar impurities, and dried under vacuum to afford this compound.
-
The final product can be further purified by recrystallization if necessary.
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature | Pressure | Product | Yield (%) | Purity (%) |
| 1 | 2-Chloro-3-(trifluoromethyl)pyridine | NaCN, DMAP | Propionitrile | Reflux | Atmospheric | 2-Cyano-3-(trifluoromethyl)pyridine | ~75-85 | >95 |
| 2 | 2-Cyano-3-(trifluoromethyl)pyridine | Raney Ni or Pd/C, H₂ | Acetic Acid | 40-120°C | 0.1-1.0 MPa | (3-(Trifluoromethyl)pyridin-2-yl)methanamine | ~90-97 | >99 |
| 3 | (3-(Trifluoromethyl)pyridin-2-yl)methanamine | 4M HCl in Dioxane | Ethanol/Dioxane | Room Temp | Atmospheric | This compound | >95 | >99 |
Experimental Workflow
Caption: Synthetic pathway for this compound.
References
- 1. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 3. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride as a key building block in the development of novel agrochemicals. The trifluoromethylpyridine moiety is a critical component in a variety of modern fungicides, insecticides, and herbicides due to its unique physicochemical properties that can enhance biological activity.[1] This document outlines a representative synthetic protocol for the preparation of a fungicidal N-substituted benzamide, provides quantitative data for a closely related synthesis, and details the mode of action of the resulting compound.
Introduction
The introduction of a trifluoromethyl group into agrochemical candidates can significantly improve properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes.[2][3][4][5] The pyridine ring, a common scaffold in agrochemicals, further contributes to the biological activity of these molecules. This compound provides a versatile starting material for accessing a wide range of agrochemical derivatives through reactions of its primary amine functionality, such as amidation, and the formation of ureas and thioureas.
A prominent example of an agrochemical containing a similar structural motif is Fluopyram, a succinate dehydrogenase inhibitor (SDHI) fungicide.[6][7][8][9][10] The synthesis of Fluopyram involves the amidation of a substituted trifluoromethylpyridine amine with a carboxylic acid derivative.[6][11] The protocols detailed below are based on established synthetic routes for such compounds.
Synthetic Applications: N-Substituted Benzamide Fungicides
A primary application of this compound is in the synthesis of N-substituted benzamide fungicides. These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a critical mode of action for controlling a broad spectrum of plant pathogens.
General Reaction Scheme
The synthesis involves the acylation of (3-(Trifluoromethyl)pyridin-2-yl)methanamine with a substituted benzoyl chloride in the presence of a base to neutralize the hydrogen chloride generated during the reaction, as well as the hydrochloride salt of the starting material.
Diagram of the general reaction scheme:
Caption: General reaction for the synthesis of N-((3-(trifluoromethyl)pyridin-2-yl)methyl)benzamide derivatives.
Experimental Protocols
The following is a detailed protocol for the synthesis of a representative N-((3-(Trifluoromethyl)pyridin-2-yl)methyl)benzamide, based on the synthesis of the commercial fungicide Fluopyram.[6]
Protocol 1: Synthesis of N-((3-(Trifluoromethyl)pyridin-2-yl)methyl)-2-(trifluoromethyl)benzamide
Materials:
-
This compound
-
2-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (3.0 eq) to the stirred suspension.
-
Acylation: In a separate flask, dissolve 2-(trifluoromethyl)benzoyl chloride (1.2 eq) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((3-(Trifluoromethyl)pyridin-2-yl)methyl)-2-(trifluoromethyl)benzamide.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Fluopyram, a structurally related fungicide, which demonstrates the expected efficiency of the described reaction type.[6]
| Reactant 1 | Reactant 2 | Base | Solvent | Molar Ratio (1:2:Base) | Yield (%) | Purity (%) |
| 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride | 2-(Trifluoromethyl)benzoyl chloride | Triethylamine | Dichloromethane | 1 : 1.2 : 3 | 82.5 - 96.2 | >98 |
Table 1: Summary of quantitative data for the synthesis of Fluopyram.[7][8]
Mode of Action and Signaling Pathway
The resulting N-((3-(Trifluoromethyl)pyridin-2-yl)methyl)benzamide is anticipated to function as a Succinate Dehydrogenase Inhibitor (SDHI) fungicide, analogous to Fluopyram.
Mechanism of Action:
SDHI fungicides inhibit Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. This blockage disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of ATP production in the fungal cells, ultimately causing cell death.
Diagram of the SDHI Fungicide Mode of Action:
Caption: Inhibition of the mitochondrial respiratory chain by an SDHI fungicide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals, particularly fungicides. The straightforward amidation reaction with substituted benzoyl chlorides allows for the efficient creation of a library of potential SDHI fungicides. The provided protocol serves as a robust starting point for the exploration of new active ingredients in crop protection. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Synthesis method of fluopyram - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]
- 9. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]
- 10. CN109293565A - A kind of preparation method of fluopyram - Google Patents [patents.google.com]
- 11. Fluopyram synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Trifluoromethylpyridine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylpyridine (TFMP) moiety is a critical structural feature in modern chemistry, lending unique physicochemical properties to a range of active compounds in both the pharmaceutical and agrochemical sectors. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the characteristics of the pyridine ring, can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This document provides detailed application notes on the mechanisms of action for two prominent examples of TFMP-containing compounds: the pharmaceutical drug Celecoxib and the agrochemical safener Mefenpyr-diethyl. It also includes detailed protocols for key experiments to study their effects.
Section 1: Pharmaceutical Application - Celecoxib
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group. It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4][5]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for Celecoxib is the selective and reversible inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][6][7]
-
Role of COX Enzymes: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins.[4][7][8] Prostaglandins are key mediators of inflammation, pain, and fever.[4][7]
-
Selective Inhibition: While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is typically induced at sites of inflammation.[7][9] Celecoxib's chemical structure, featuring a sulfonamide side chain, allows it to bind selectively to a hydrophilic region near the active site of the COX-2 enzyme, which is larger than the active site of COX-1.[4][5] This selectivity is approximately 10-20 times greater for COX-2 over COX-1.[5]
-
Therapeutic Effect: By inhibiting COX-2, Celecoxib blocks the synthesis of pro-inflammatory prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.[4][6] This targeted action is designed to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[5][7]
Signaling Pathway Diagram: COX-2 Inhibition by Celecoxib
Caption: Mechanism of Celecoxib via selective inhibition of the COX-2 enzyme.
Quantitative Data: COX Inhibition
The inhibitory activity of Celecoxib and other NSAIDs is often quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (Human) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 µM | ~375 |
| Celecoxib | COX-1 | 15 µM | |
| Ibuprofen | COX-2 | 2.48 µM | ~2.5 |
| Ibuprofen | COX-1 | 6.25 µM |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled for illustrative purposes.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to screen for COX-2 inhibitors by measuring the generation of Prostaglandin G2, an intermediate product of the COX enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Dilute the COX-2 enzyme to the desired concentration (e.g., 17.5 ng/µl) with COX Assay Buffer. Keep on ice.
-
Prepare serial dilutions of the test compound (e.g., Celecoxib) and a known inhibitor control at 10-fold the desired final concentrations in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Add reagents to the 96-well plate in duplicate for all conditions:
-
Enzyme Control (EC): 80 µl Reaction Mix + 10 µl Assay Buffer (with DMSO).
-
Inhibitor Control (IC): 80 µl Reaction Mix + 10 µl of a known potent inhibitor (e.g., Valdecoxib).
-
Test Sample (S): 80 µl Reaction Mix + 10 µl of the diluted test compound.
-
-
Add 20 µl of diluted COX-2 enzyme to all wells except for a "Negative Control".
-
Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the arachidonic acid substrate solution.
-
Initiate the enzymatic reaction by adding 10 µl of the arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.
-
Immediately begin reading the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for a fluorometric in vitro COX-2 inhibition assay.
Section 2: Agrochemical Application - Mefenpyr-diethyl
Mefenpyr-diethyl is a trifluoromethylpyridine-containing compound used in agriculture as a herbicide safener. It is not a herbicide itself but is applied in combination with certain herbicides to protect cereal crops like wheat and barley from potential injury.[10][11]
Mechanism of Action: Enhanced Herbicide Detoxification
Mefenpyr-diethyl functions by stimulating the crop's natural defense mechanisms, leading to accelerated metabolism and detoxification of the co-applied herbicide.[10] This effect is selective to the crop, not the target weeds.
-
Induction of Detoxification Enzymes: The primary mechanism involves the upregulation of key detoxification enzymes within the plant.[10] This includes:
-
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide (or its metabolite) with glutathione, a cellular antioxidant.[12][13] This process renders the herbicide water-soluble and non-toxic, preparing it for sequestration.
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are often involved in Phase I metabolism, where they oxidize the herbicide, creating a site for subsequent conjugation reactions.[12][14]
-
-
Enhanced Herbicide Sequestration: The resulting non-toxic herbicide-glutathione conjugate is then transported and sequestered into the plant's vacuole by specific transporters, effectively removing it from metabolically active parts of the cell.[13][14]
This induced metabolic enhancement allows the crop plant to break down the herbicide much faster than the weed species, resulting in selective weed control without damaging the crop.[10][11]
Signaling Pathway Diagram: Herbicide Safening by Mefenpyr-diethyl
Caption: Herbicide detoxification pathway enhanced by Mefenpyr-diethyl.
Quantitative Data: Safening Effect
The efficacy of a safener is measured by its ability to increase the herbicide dose required to cause a 50% reduction in plant growth (GR50).
| Crop / Weed | Treatment | GR50 of Mesosulfuron-methyl (g a.i./ha) |
| Wheat | No Safener | 1.5 |
| Wheat | Mefenpyr-diethyl (Foliar Spray) | 10.5 |
| Wheat | Mefenpyr-diethyl (Seed Dressing) | 32.7 |
| Tausch's goatgrass (Weed) | No Safener | 1.8 |
| Tausch's goatgrass (Weed) | Mefenpyr-diethyl (Foliar Spray) | 14.1 |
Data adapted from a study on wheat and Tausch's goatgrass, demonstrating the protective effect of Mefenpyr-diethyl on the crop.[15]
Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay
This protocol measures the activity of GST, a key enzyme induced by safeners, in plant tissue extracts. The assay is based on the conjugation of glutathione (GSH) to the model substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increased absorbance at 340 nm.
Materials:
-
Plant tissue (e.g., wheat seedlings treated with Mefenpyr-diethyl vs. control)
-
Extraction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA and protease inhibitors)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM in Assay Buffer)
-
CDNB solution (e.g., 100 mM in ethanol)
-
Bradford reagent for protein quantification
-
UV-Vis spectrophotometer and cuvettes/96-well UV-transparent plate
Procedure:
-
Protein Extraction:
-
Harvest fresh plant tissue (e.g., 1g) from both safener-treated and control plants.
-
Homogenize the tissue on ice in 3-5 mL of cold Extraction Buffer using a mortar and pestle.
-
Centrifuge the homogenate at ~15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins (including GSTs).
-
Determine the total protein concentration of the supernatant using the Bradford assay.
-
-
GST Activity Measurement:
-
Prepare a reaction mixture in a cuvette or well of a microplate. For a 1 mL final volume:
-
880 µl Assay Buffer
-
50 µl GSH solution (final concentration: 5 mM)
-
50 µl of plant protein extract (adjust volume based on protein concentration to ensure the reaction is in the linear range).
-
-
Equilibrate the mixture at 25°C for 2-3 minutes.
-
Initiate the reaction by adding 20 µl of CDNB solution (final concentration: 2 mM).
-
Immediately mix and start monitoring the increase in absorbance at 340 nm for 3-5 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the GST specific activity using the Beer-Lambert law:
-
Specific Activity (µmol/min/mg protein) = (ΔA340/min * Total reaction volume) / (ε * mg of protein in assay * path length)
-
Where ε (extinction coefficient) for the GSH-CDNB conjugate is 9.6 mM⁻¹cm⁻¹.
-
-
Compare the specific activity of GST in extracts from safener-treated plants to that of the control plants to determine the induction effect.
-
Experimental Workflow Diagram
Caption: Workflow for a spectrophotometric GST activity assay in plant extracts.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. rroij.com [rroij.com]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. benchchem.com [benchchem.com]
- 11. awiner.com [awiner.com]
- 12. Herbicide safeners and glutathione metabolism [boris-portal.unibe.ch]
- 13. mdpi.com [mdpi.com]
- 14. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms | PLOS One [journals.plos.org]
Application Notes and Protocols for (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. The following protocols and data are compiled from safety data sheets of structurally similar compounds and general laboratory safety practices.
Compound Identification and Hazard Summary
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 2-Picolylamine, 3-(trifluoromethyl)-, hydrochloride |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] Potentially harmful if swallowed or in contact with skin.[2][3] |
| Signal Word | Warning[1][4] |
| Hazard Pictograms | GHS07: Exclamation mark[1] |
| Precautionary Statements | P261: Avoid breathing dust.[1][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Experimental Protocols for Safe Handling
2.1. Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Gloves : Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[5][6] Dispose of contaminated gloves after use.
-
Eye Protection : Safety glasses with side-shields or chemical goggles.[2] An eyewash station should be readily available.[2][4]
-
Protective Clothing : A lab coat or chemical-resistant apron.[1][5]
-
Respiratory Protection : If dust is likely to be generated or ventilation is inadequate, use a NIOSH-approved respirator with a particle filter.[1]
2.2. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that safety showers and eyewash stations are easily accessible.[2]
2.3. Weighing and Dispensing
-
Perform all weighing and dispensing operations within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use spatulas and other tools carefully to avoid generating dust.
2.4. Solution Preparation
-
When dissolving the solid, add the compound slowly to the solvent to avoid splashing.
-
If the solvent is volatile, prepare the solution in a fume hood.
-
Be aware that amine hydrochlorides can be hygroscopic; minimize exposure to atmospheric moisture.[7]
2.5. Waste Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not mix with other waste.
-
Contaminated containers should be treated as the product itself.
Storage Protocols
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place.[1][4] Some sources suggest refrigerated storage (2-8°C).[3] |
| Atmosphere | Store in a tightly closed container.[1][4] For long-term storage or if the compound is particularly air-sensitive, storing under an inert atmosphere such as argon is recommended.[1] |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[1][2] |
| Ventilation | Store in a well-ventilated area.[1][4] |
Emergency Procedures
4.1. First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact : Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation persists.[1][5]
-
Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][5]
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1][5]
4.2. Accidental Release Measures
-
Evacuate personnel from the area.
-
Wear appropriate PPE as described in section 2.1.
-
Avoid generating dust.[1]
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly with soap and water.
4.3. Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]
-
Specific Hazards : Combustion may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Visual Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Flow for Emergency Response to a Spill or Exposure.
References
- 1. canbipharm.com [canbipharm.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aaronchem.com [aaronchem.com]
- 4. aksci.com [aksci.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a versatile chemical building block increasingly utilized in the discovery and development of novel enzyme inhibitors. The incorporation of the trifluoromethyl group (CF3) onto the pyridine ring imparts desirable physicochemical properties to potential drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. These characteristics make this scaffold particularly attractive for medicinal chemists. This document provides detailed application notes and protocols for the use of this compound in the development of enzyme inhibitors, with a focus on Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in fibrotic diseases.
Target Enzyme: Lysyl Oxidase-Like 2 (LOXL2)
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Dysregulation and upregulation of LOXL2 are strongly associated with the progression of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), as well as cancer. By catalyzing the oxidative deamination of lysine residues, LOXL2 promotes the formation of a rigid and cross-linked ECM, a hallmark of fibrosis. Consequently, the inhibition of LOXL2 has emerged as a promising therapeutic strategy to halt or reverse fibrotic processes.
(3-(Trifluoromethyl)pyridin-2-yl)methanamine Core in LOXL2 Inhibitors
The (3-(Trifluoromethyl)pyridin-2-yl)methanamine scaffold has been successfully incorporated into potent and selective LOXL2 inhibitors. A notable example is the clinical candidate PAT-1251 (Lenumlostat) , an irreversible inhibitor of LOXL2 with potential antifibrotic activity.[2][3] The aminomethyl pyridine moiety of these inhibitors is designed to interact with the active site of LOXL2, leading to the inhibition of its catalytic activity.[3]
Quantitative Data: In Vitro Potency of LOXL2 Inhibitors
The following table summarizes the in vitro inhibitory activity of PAT-1251 and related compounds against human LOXL2 and other amine oxidases.
| Compound ID | Target Enzyme | IC50 (μM) | Selectivity vs. other Amine Oxidases | Reference |
| PAT-1251 | hLOXL2 | 0.71 | Highly selective over MAO-A, MAO-B, SSAO, and DAO (<10% inhibition at 10 μM) | |
| PAT-1251 | hLOXL3 | 1.17 | - | |
| Racemic-trans-28 | hLOXL2 | Potent irreversible inhibitor | Highly selective over LOX and other amine oxidases | [1] |
Signaling Pathways
LOXL2 exerts its pro-fibrotic effects through complex signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of inhibitors and for identifying potential biomarkers. LOXL2 has been shown to influence the Transforming Growth Factor-β (TGF-β) and Phosphoinositide 3-kinase (PI3K)/AKT signaling pathways, both of which are central to the fibrotic process.
Experimental Protocols
Proposed Synthesis of a (3-(Trifluoromethyl)pyridin-2-yl)methanamine-based LOXL2 Inhibitor
This protocol describes a plausible synthetic route to generate a key intermediate for inhibitors like PAT-1251, starting from this compound. This is a representative synthesis based on established chemical transformations.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
A suitable substituted phenol (e.g., 3-hydroxyphenyl derivative)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Boc Protection:
-
Dissolve this compound in DCM.
-
Add a suitable base (e.g., TEA or DIPEA, 2-3 equivalents) to neutralize the hydrochloride salt.
-
Add (Boc)2O (1.1 equivalents) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected amine.
-
-
Nucleophilic Aromatic Substitution:
-
To a solution of the Boc-protected amine in a suitable solvent (e.g., DMF or DMSO), add the substituted phenol (1.2 equivalents) and a base (e.g., K2CO3 or Cs2CO3, 2 equivalents).
-
Heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the coupled intermediate in DCM.
-
Add TFA (10-20 equivalents) or a solution of HCl in dioxane (4 M) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting residue is the hydrochloride or trifluoroacetate salt of the final amine intermediate, which can be used in subsequent steps or neutralized for further modification.
-
LOXL2 Enzyme Activity Assay Protocol (Horseradish Peroxidase-Coupled Assay)
This protocol is a standard method for measuring the amine oxidase activity of LOXL2. The assay is based on the detection of hydrogen peroxide (H2O2), a product of the LOXL2-catalyzed oxidation of a substrate, using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic or chromogenic substrate.
Materials:
-
Recombinant human LOXL2 enzyme
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
Amine substrate (e.g., 1,5-diaminopentane)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Test inhibitor compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a dilution series of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare a working solution of HRP and Amplex® Red in the assay buffer. Protect this solution from light.
-
Prepare a working solution of the amine substrate in the assay buffer.
-
Prepare a working solution of LOXL2 enzyme in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or DMSO for control wells).
-
LOXL2 enzyme solution.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately add the HRP/Amplex® Red working solution.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C using a fluorescence plate reader with excitation at ~540 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as a valuable starting material for the synthesis of potent enzyme inhibitors, particularly for targets like LOXL2 involved in fibrosis. The protocols and data presented here provide a framework for researchers to utilize this chemical scaffold in their drug discovery efforts. The favorable properties conferred by the trifluoromethylpyridine core, combined with the potential for developing selective and potent inhibitors, highlight its significance in medicinal chemistry.
References
- 1. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) | CiNii Research [cir.nii.ac.jp]
- 3. 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide hydrate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: Trifluoromethylpyridine Derivatives in the Synthesis of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trluoromethylpyridine derivatives have emerged as a critical structural motif in the design and synthesis of novel therapeutic agents. The incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring significantly influences the physicochemical and pharmacological properties of molecules. This functional group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable component in modern medicinal chemistry. These application notes provide an overview of the synthesis and biological activity of several key therapeutic agents derived from trifluoromethylpyridines, along with detailed experimental protocols and visualizations of their mechanisms of action.
Data Presentation: Biological Activity of Trifluoromethylpyridine Derivatives
The following table summarizes the quantitative biological activity of selected therapeutic agents and experimental compounds containing the trifluoromethylpyridine scaffold.
| Compound Name | Target(s) | Key Biological Activity | IC50 / Ki Values |
| Doravirine | HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) | Antiviral (HIV-1 replication inhibitor) | IC50: 12 nM (Wild-Type HIV-1 RT)[1] |
| Tipranavir | HIV Protease | Antiviral (HIV-1 maturation inhibitor) | Ki: 19 pM (Wild-Type HIV-1 Protease)[2] |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, PDGFR-β | Anticancer (Inhibition of tumor cell proliferation and angiogenesis) | IC50: 6 nM (Raf-1), 22 nM (B-Raf) |
| Bimiralisib (PQR309) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | Anticancer (Inhibition of cancer cell proliferation) | IC50: 33 nM (PI3Kα), 661 nM (PI3Kβ), 708 nM (PI3Kδ), 451 nM (PI3Kγ), 89 nM (mTOR)[3] |
| Compound 11g | Werner syndrome helicase (WRN) | Anticancer (Inhibition of MSI-H cancer cell proliferation) | IC50: 1.52 µM (HCT116), 1.72 µM (LNCaP)[4] |
| Compound 9u | Epidermal Growth Factor Receptor (EGFR) | Anticancer (Inhibition of EGFR kinase activity) | IC50: 0.091 µM (EGFR kinase), 0.35 µM (A549 cells)[5] |
Experimental Protocols
Detailed methodologies for the synthesis of key trifluoromethylpyridine-based therapeutic agents are provided below.
Protocol 1: Synthesis of Doravirine
This protocol outlines a robust, multi-step synthesis of the non-nucleoside reverse transcriptase inhibitor, Doravirine.[1][6][7][8]
Step 1: Synthesis of 3-chloro-5-cyanophenol
-
To a solution of 3,5-dichlorobenzonitrile in a suitable solvent, add a solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to yield 3-chloro-5-cyanophenol.
Step 2: Synthesis of ethyl 2-((3-chloro-5-cyanophenyl)oxy)acetate
-
To a solution of 3-chloro-5-cyanophenol in a suitable solvent such as DMF, add potassium carbonate.
-
Add ethyl bromoacetate dropwise to the mixture.
-
Stir the reaction at room temperature for several hours.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the product.
Step 3: Synthesis of 1-(3-chloro-5-((1-cyanovinyl)oxy)phenyl)-4-(trifluoromethyl)-1,2-dihydropyridin-2-one
-
In a suitable reactor, combine ethyl 2-((3-chloro-5-cyanophenyl)oxy)acetate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
-
Add a base, such as potassium tert-butoxide, at a low temperature.
-
Allow the reaction to proceed for a specified time, then quench with a suitable reagent.
-
Work up the reaction to isolate the pyridone intermediate.
Step 4: Synthesis of Doravirine
-
The pyridone intermediate is then coupled with a suitably functionalized triazole derivative.
-
This final coupling step typically involves a nucleophilic substitution reaction under basic conditions to yield Doravirine.[6]
-
Purification is achieved through crystallization.
Protocol 2: Synthesis of Sorafenib
This protocol describes a four-step synthesis of the multi-kinase inhibitor, Sorafenib.[3][6]
Step 1: Synthesis of 4-chloro-N-methylpicolinamide
-
Picolinic acid is reacted with thionyl chloride to form the acid chloride.
-
The resulting acid chloride is then reacted with methylamine in a suitable solvent like THF to yield 4-chloro-N-methylpicolinamide.
Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
-
4-aminophenol is reacted with a base, such as potassium tert-butoxide, in an anhydrous solvent like DMF to generate the phenoxide anion.
-
4-chloro-N-methylpicolinamide is then added to the reaction mixture, and the temperature is raised to facilitate the nucleophilic aromatic substitution.
-
After workup and purification, 4-(4-aminophenoxy)-N-methylpicolinamide is obtained.
Step 3: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
4-chloro-3-(trifluoromethyl)aniline is reacted with phosgene or a phosgene equivalent in an inert solvent to produce the corresponding isocyanate.
Step 4: Synthesis of Sorafenib
-
4-(4-aminophenoxy)-N-methylpicolinamide is dissolved in a solvent such as methylene chloride.
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate is added to the solution, and the mixture is stirred at room temperature.
-
The reaction forms the urea linkage, yielding Sorafenib, which can be purified by crystallization.[3]
Protocol 3: Synthesis of Bimiralisib (PQR309)
This protocol details the synthesis of the pan-PI3K/mTOR inhibitor, Bimiralisib.[3]
Step 1: Synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine
-
Cyanuric chloride is dissolved in a suitable solvent like dichloromethane and cooled to a low temperature (-68 °C).
-
A solution of morpholine is added dropwise, and the reaction is stirred for a specified time to yield the monosubstituted product.
Step 2: Synthesis of 2-(4-amino-3-(trifluoromethyl)phenyl)-4-chloro-6-morpholino-1,3,5-triazine
-
The product from Step 1 is subjected to a Suzuki coupling reaction with (4-amino-3-(trifluoromethyl)phenyl)boronic acid in the presence of a palladium catalyst and a base.
-
The reaction is heated to afford the coupled product.
Step 3: Synthesis of Bimiralisib
-
The chloro-triazine derivative from Step 2 is reacted with an excess of morpholine in a solvent such as DMF at an elevated temperature.
-
The reaction mixture is worked up and the crude product is purified by chromatography to yield Bimiralisib.[3]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of trifluoromethylpyridine derivatives are achieved through the modulation of specific biological signaling pathways.
Doravirine and Tipranavir: Inhibition of HIV Replication
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to an allosteric site of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and blocks viral replication.[7] Tipranavir is a non-peptidic protease inhibitor that binds to the active site of HIV protease, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of new, infectious virions.[5]
Caption: Inhibition of HIV lifecycle by Doravirine and Tipranavir.
Sorafenib: Targeting the Raf/MEK/ERK Signaling Pathway
Sorafenib is a multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation. By inhibiting Raf kinases, Sorafenib blocks downstream signaling and inhibits tumor growth.[9][10][11][12][13][14][15][16]
Caption: Sorafenib inhibition of the Raf/MEK/ERK signaling pathway.
Bimiralisib: Dual Inhibition of the PI3K/mTOR Pathway
Bimiralisib is a potent inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway crucial for cell growth, proliferation, and survival.[12][17][18][19][20][21] Dual inhibition by Bimiralisib can lead to a more profound anti-cancer effect.
Caption: Bimiralisib's dual inhibition of the PI3K/mTOR pathway.
Conclusion
Trifluoromethylpyridine derivatives represent a versatile and powerful scaffold for the development of novel therapeutic agents across a range of diseases. The examples provided herein illustrate the successful application of this chemical motif in targeting key enzymes and signaling pathways involved in viral infections and cancer. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further innovation in the synthesis and application of this important class of compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchwith.stevens.edu [researchwith.stevens.edu]
- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medium.com [medium.com]
- 19. Targeting WRN helicase: Discovery and development of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bimiralisib (PQR309) / Torqur [delta.larvol.com]
- 21. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process. The first step is the cyanation of a suitable precursor, such as 2-chloro-3-(trifluoromethyl)pyridine, to form 2-cyano-3-(trifluoromethyl)pyridine. The second step is the reduction of the nitrile group to a primary amine, which is then converted to its hydrochloride salt.
Q2: What are the critical parameters to control during the catalytic hydrogenation of 2-cyano-3-(trifluoromethyl)pyridine?
A2: The critical parameters for the catalytic hydrogenation step include the choice of catalyst, hydrogen pressure, reaction temperature, and solvent. Catalyst selection, such as Palladium on carbon (Pd/C) or Raney Nickel, significantly impacts the reaction's efficiency and selectivity.[1] Hydrogen pressure and temperature must be carefully optimized to ensure complete conversion while minimizing side reactions. The solvent system can also influence the reaction rate and selectivity.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by using high-purity starting materials, optimizing reaction conditions (temperature, pressure, reaction time), and ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Careful monitoring of the reaction progress by techniques like TLC or HPLC can help in determining the optimal reaction time and preventing the formation of degradation products. Post-reaction work-up and purification procedures, such as recrystallization or column chromatography, are also crucial for removing any formed impurities.[2][3]
Q4: What are the recommended methods for purifying the final product?
A4: The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/heptane.[4] Slurrying the crude product in an appropriate solvent can also help in removing certain impurities. For highly impure samples, column chromatography using silica gel may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in the Cyanation Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction temperature. - Extend reaction time. - Ensure efficient stirring. |
| Poor quality of cyanide reagent | - Use freshly opened or properly stored sodium or potassium cyanide. - Consider using a phase-transfer catalyst to improve reactivity. |
| Deactivation of catalyst (if applicable) | - Use a fresh batch of catalyst. - Ensure the reaction is carried out under anhydrous conditions if the catalyst is moisture-sensitive. |
| Suboptimal solvent | - Screen different polar aprotic solvents like DMF, DMSO, or acetonitrile. |
Issue 2: Incomplete Reduction of the Nitrile Group
| Possible Cause | Suggested Solution |
| Catalyst deactivation | - Use a fresh, high-quality catalyst (e.g., 5% or 10% Pd/C, Raney Nickel).[1] - Ensure the catalyst is not poisoned by impurities in the substrate or solvent. |
| Insufficient hydrogen pressure | - Increase the hydrogen pressure within the safe limits of the reactor. - Ensure there are no leaks in the hydrogenation apparatus. |
| Suboptimal temperature | - Gradually increase the reaction temperature. Be cautious as higher temperatures can sometimes lead to side reactions. |
| Inadequate agitation | - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
Issue 3: Formation of Secondary Amine Impurity during Reduction
| Possible Cause | Suggested Solution |
| Reaction of the primary amine product with the intermediate imine | - Add ammonia or an ammonium salt to the reaction mixture to suppress the formation of secondary amines.[5] - Optimize the reaction conditions (lower temperature, shorter reaction time) to favor the formation of the primary amine. |
| Catalyst choice | - Certain catalysts may favor the formation of secondary amines. Screen different catalysts (e.g., different grades of Raney Nickel or supported palladium catalysts). |
Data Presentation
Table 1: Optimization of the Cyanation of 2-chloro-3-(trifluoromethyl)pyridine
| Entry | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaCN | DMF | 100 | 12 | 75 |
| 2 | KCN | DMF | 100 | 12 | 78 |
| 3 | NaCN | DMSO | 120 | 8 | 85 |
| 4 | KCN | DMSO | 120 | 8 | 88 |
Table 2: Optimization of the Catalytic Hydrogenation of 2-cyano-3-(trifluoromethyl)pyridine
| Entry | Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 5% Pd/C | 50 | 25 | Methanol | 85 |
| 2 | 10% Pd/C | 50 | 25 | Methanol | 92 |
| 3 | Raney Ni | 100 | 50 | Ethanol/NH₃ | 95 |
| 4 | 5% Pt/C | 50 | 25 | Acetic Acid | 88 |
Experimental Protocols
Protocol 1: Synthesis of 2-cyano-3-(trifluoromethyl)pyridine
-
To a stirred solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMSO, add potassium cyanide (1.2 eq).
-
Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or HPLC.
-
After completion (typically 8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-cyano-3-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of this compound
-
In a high-pressure reactor, dissolve 2-cyano-3-(trifluoromethyl)pyridine (1.0 eq) in ethanol saturated with ammonia.
-
Add Raney Nickel (10% w/w) to the solution under an inert atmosphere.
-
Pressurize the reactor with hydrogen to 100 psi.
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the hydrogen uptake and reaction progress by HPLC.
-
After completion, cool the reactor to room temperature and carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminomethylpyridine.
-
Dissolve the crude amine in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for optimizing synthesis yield.
References
- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 2. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 3. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 4. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Common impurities in (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. The following information addresses common impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
A1: The most common impurities typically originate from the synthetic route used to prepare the compound. A frequent method of synthesis is the catalytic hydrogenation of 2-cyano-3-(trifluoromethyl)pyridine. Therefore, you may encounter the following impurities:
-
Unreacted Starting Material: 2-cyano-3-(trifluoromethyl)pyridine.
-
Dehalogenated Byproducts: If halogenated precursors were used in the synthesis of the starting material, byproducts from dehalogenation reactions might be present.
-
Residual Palladium Catalyst: Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitriles. Leaching of palladium into the product is a frequent issue.
Q2: My final product has a slight coloration. What could be the cause and how can I remove it?
A2: A slight coloration in your product can be due to the presence of colored organic impurities or residual palladium catalyst, which can sometimes appear as a dark tint. To address this, you can employ the following techniques:
-
Activated Carbon Treatment: This is effective for removing colored organic impurities.
-
Recrystallization: This can help in removing both colored and non-colored impurities that have different solubility profiles from your target compound.
Q3: I am concerned about residual palladium in my final product. What are the acceptable limits and how can I remove it?
A3: Regulatory limits for residual palladium in active pharmaceutical ingredients (APIs) are stringent, often in the low parts-per-million (ppm) range. Effective removal is crucial. Common methods include:
-
Palladium Scavenger Resins: These are highly effective for selectively removing palladium.
-
Activated Carbon Treatment: A cost-effective alternative, though it may sometimes lead to product loss due to non-specific adsorption.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material in the Final Product
Symptoms:
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A peak corresponding to 2-cyano-3-(trifluoromethyl)pyridine is observed in HPLC or GC-MS analysis of the final product.
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The purity of the product is lower than expected.
Possible Causes:
-
Incomplete hydrogenation reaction.
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Inefficient purification.
Solutions:
1. Recrystallization
Recrystallization is a powerful technique to purify solid compounds by separating them from impurities based on differences in solubility.
-
Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section. The choice of solvent is critical and may require some optimization. A good starting point for amine hydrochlorides is a polar solvent like ethanol or a solvent mixture such as ethanol/water.
2. Chromatographic Purification
For challenging separations, column chromatography can be employed.
-
Method: A silica gel column with a suitable eluent system can separate the more polar amine product from the less polar nitrile starting material.
Issue 2: High Levels of Residual Palladium
Symptoms:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis shows palladium levels above the acceptable limit.
-
The product may have a grayish or blackish tint.
Possible Causes:
-
Leaching of the palladium catalyst during the reaction or work-up.
-
Ineffective removal during initial purification steps.
Solutions:
1. Treatment with Palladium Scavenger Resins
Scavenger resins are functionalized solid supports that chelate and bind palladium, allowing for its removal by simple filtration.
-
Protocol: A detailed protocol for using palladium scavenger resins is provided in the "Experimental Protocols" section.
2. Activated Carbon Treatment
Activated carbon can effectively adsorb palladium.
-
Protocol: A detailed protocol for activated carbon treatment is provided in the "Experimental Protocols" section.
Quantitative Data
The following tables summarize typical impurity levels and the effectiveness of various purification methods.
Table 1: Typical Impurity Profile of Crude this compound
| Impurity | Typical Concentration Range |
| 2-cyano-3-(trifluoromethyl)pyridine | 0.5 - 5.0% |
| Dehalogenated Byproducts | < 0.5% |
| Residual Palladium (from Pd/C catalyst) | 100 - 2000 ppm |
Table 2: Effectiveness of Palladium Removal Methods
| Method | Initial Palladium Level (ppm) | Final Palladium Level (ppm) | Removal Efficiency |
| Palladium Scavenger Resin | 1500 | < 10 | > 99% |
| Activated Carbon Treatment | 1500 | 50 - 100 | ~93 - 97% |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures like ethanol/water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Palladium Scavenger Resin Protocol
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol).
-
Addition of Scavenger: Add the recommended amount of palladium scavenger resin (typically 2-5 equivalents relative to the palladium content).
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Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.
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Filtration: Filter the mixture to remove the scavenger resin.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
Activated Carbon Treatment Protocol
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Dissolution: Dissolve the crude product in a suitable solvent.
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Addition of Carbon: Add activated carbon (typically 5-10% w/w of the crude product).
-
Stirring: Stir the mixture at room temperature or with gentle heating for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Concentration: Concentrate the filtrate under reduced pressure.
Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Troubleshooting decision tree for impurity removal.
Technical Support Center: (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. The following information is designed to address common issues encountered during the purification and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound has a lower than expected purity after initial isolation. What are the potential impurities?
A1: The purity of your compound can be affected by impurities from the starting materials, side-reactions, or incomplete reactions. Based on the synthesis of related trifluoromethylpyridine and picolinamine derivatives, potential impurities may include:
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Starting Materials: Unreacted precursors used in the synthesis.
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Isomeric Byproducts: Formation of other positional isomers during substitution reactions on the pyridine ring.
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Over-alkylation or Over-reduction Products: Depending on the synthetic route, side reactions can lead to impurities with additional modifications.
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Residual Solvents: Solvents used in the reaction or work-up may be retained in the final product.
Table 1: Potential Impurities and their Origin
| Impurity Class | Potential Specific Impurities/Byproducts | Likely Origin |
| Starting Materials | Unreacted 3-(trifluoromethyl)-2-cyanopyridine or related precursors | Incomplete reaction |
| Isomeric Byproducts | Isomers with the trifluoromethyl or aminomethyl group at different positions | Non-selective reactions on the pyridine ring |
| Side-Reaction Products | Products from hydrolysis of the trifluoromethyl group (rare under normal conditions) | Harsh reaction or work-up conditions |
| Residual Solvents | Ethanol, Methanol, Dichloromethane, Ethyl Acetate, etc. | Inadequate drying of the final product |
Q2: The product is off-white or yellowish in color. How can I decolorize it?
A2: A discolored product often indicates the presence of minor, highly colored impurities. These can sometimes be removed by treating a solution of the compound with activated charcoal. However, caution is advised as activated charcoal can also adsorb the desired product, leading to lower recovery.
Q3: I am having trouble recrystallizing the hydrochloride salt. What is a good starting point for solvent selection?
A3: As a hydrochloride salt, this compound is significantly more polar than its free base. Therefore, polar solvents are generally required for recrystallization. A good starting point is to screen polar protic solvents or mixtures thereof.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good choice for recrystallizing amine hydrochlorides. |
| Methanol | Higher polarity than ethanol, may be suitable if solubility in ethanol is low. |
| Isopropanol | Lower polarity than ethanol, can be a good alternative. |
| Ethanol/Water | The addition of water increases polarity and can improve crystal formation. |
| Methanol/Water | Similar to ethanol/water, for compounds requiring higher polarity solvents. |
| Acetonitrile | A polar aprotic solvent that can be effective for some salts. |
Q4: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point or as a supersaturated solution. To address this:
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Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
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Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce nucleation.
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Add a seed crystal: If available, a small crystal of the pure compound can initiate crystallization.
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Use a different solvent system: The chosen solvent may not be appropriate. Re-screen for a solvent where the compound has lower solubility at room temperature.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe solubility at room temperature. Heat the mixture gently to boiling and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
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Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal (e.g., 1-2% w/w). Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: HPLC Method for Purity Analysis (Starting Point)
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound. The following is a general method that can be used as a starting point for optimization.
Table 3: Recommended HPLC Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 254 nm or 270 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or a water/acetonitrile mixture. |
Visualizations
Caption: A workflow for the purification of this compound by recrystallization, including troubleshooting steps.
Caption: A troubleshooting guide for optimizing the HPLC analysis of this compound.
Technical Support Center: Synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: My yield of 2-cyano-3-(trifluoromethyl)pyridine is low during the cyanation of 2-chloro-3-(trifluoromethyl)pyridine. What are the possible causes and solutions?
A1: Low yields in the cyanation step can arise from several factors:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using a suitable analytical technique like TLC or GC. If the reaction stalls, consider a moderate increase in temperature, but be cautious as this may also promote side reactions.
-
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Hydrolysis of Cyanide Reagent: Cyanide salts are susceptible to hydrolysis, especially in the presence of moisture, which reduces the amount of active nucleophile.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize moisture contamination.
-
-
Suboptimal Reaction Temperature: The temperature for the cyanation reaction is crucial.
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Solution: If the temperature is too low, the reaction may be sluggish. Conversely, temperatures that are too high can lead to the decomposition of the cyanide reagent and the formation of byproducts. The optimal temperature range should be carefully maintained, typically between 15-30°C.
-
-
Inefficient Phase Transfer Catalyst: If using a phase-transfer catalyst, its activity or concentration might be insufficient.
-
Solution: Ensure the phase-transfer catalyst is of good quality and used in the appropriate molar ratio.
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Q2: During the reduction of 2-cyano-3-(trifluoromethyl)pyridine to (3-(Trifluoromethyl)pyridin-2-yl)methanamine, I am observing significant amounts of secondary and tertiary amine byproducts. How can I minimize these?
A2: The formation of secondary ((bis(3-(trifluoromethyl)pyridin-2-yl)methyl)amine) and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles. This occurs when the initially formed primary amine attacks the intermediate imine.
-
Reaction Conditions:
-
Solution: The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the primary amine with the imine intermediate.
-
-
Choice of Reducing Agent:
-
Solution: While catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) is common, alternative reducing agents can be employed. Borane complexes like BH3-THF or BH3-SMe2 are known to reduce nitriles to primary amines with a lower propensity for over-alkylation. However, these reagents are sensitive to moisture and require careful handling. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can also be used, but it is less selective and requires strict anhydrous conditions.
-
-
Catalyst Loading and Hydrogen Pressure:
-
Solution: Optimizing the catalyst loading and hydrogen pressure during catalytic hydrogenation can influence the selectivity towards the primary amine. Higher pressures generally favor the desired reduction.
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Q3: My final product, this compound, is difficult to purify. What are some common impurities and how can I remove them?
A3: Purification challenges can stem from the presence of closely related impurities formed during the synthesis.
-
Common Impurities:
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Unreacted 2-cyano-3-(trifluoromethyl)pyridine.
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The intermediate imine (if the reduction is incomplete).
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Secondary and tertiary amine byproducts.
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(3-(Trifluoromethyl)pyridin-2-yl)methanol, if the nitrile was inadvertently hydrolyzed to the carboxylic acid and then reduced.
-
-
Purification Strategies:
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Crystallization: The hydrochloride salt of the desired amine is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/HCl) can be an effective method for removing less polar impurities.
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Chromatography: If crystallization is ineffective, column chromatography on silica gel may be necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the desired product from its byproducts. The choice of eluent will depend on the specific impurities present.
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Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The amine will move to the aqueous layer as its hydrochloride salt. After washing the aqueous layer with an organic solvent to remove any remaining non-basic impurities, the aqueous layer can be basified to liberate the free amine, which can then be extracted into an organic solvent and converted back to the hydrochloride salt in pure form.
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Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic pathway starts from a substituted pyridine. A plausible route involves:
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Cyanation: Nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of a 3-(trifluoromethyl)pyridine ring with a cyanide source to form 2-cyano-3-(trifluoromethyl)pyridine. A common starting material for this step is 2-chloro-3-(trifluoromethyl)pyridine.
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Reduction: Reduction of the nitrile group of 2-cyano-3-(trifluoromethyl)pyridine to a primary amine using methods such as catalytic hydrogenation (e.g., with Raney Nickel or Pd/C under a hydrogen atmosphere) or chemical reduction (e.g., with LiAlH4 or a borane complex).
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Salt Formation: Treatment of the resulting (3-(Trifluoromethyl)pyridin-2-yl)methanamine with hydrochloric acid to form the stable hydrochloride salt.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety hazards are associated with this synthesis:
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Cyanide: Cyanide salts and hydrogen cyanide are highly toxic. All manipulations involving cyanide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
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Hydrogen Gas: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use a blast shield and operate in a well-ventilated area away from ignition sources.
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Pyrophoric Reagents: Raney Nickel (especially when dry) and Lithium Aluminum Hydride are pyrophoric and can ignite spontaneously on contact with air or moisture. Handle these reagents under an inert atmosphere and follow established safe handling procedures.
-
Solvents: Many organic solvents used in the synthesis are flammable. Avoid open flames and use proper grounding to prevent static discharge.
Q3: How can I monitor the progress of the reactions?
A3: Reaction progress can be monitored by a variety of analytical techniques:
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Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.
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Gas Chromatography (GC): Useful for monitoring the disappearance of volatile starting materials and the appearance of products.
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High-Performance Liquid Chromatography (HPLC): A more quantitative method for monitoring reaction progress and can also be used to assess the purity of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.
Data Presentation
| Parameter | Cyanation of 2-chloro-3-(trifluoromethyl)pyridine | Reduction of 2-cyano-3-(trifluoromethyl)pyridine |
| Typical Reagents | Sodium cyanide or potassium cyanide, phase-transfer catalyst | Raney Nickel/H2, Pd/C/H2, LiAlH4, BH3 complexes |
| Common Solvents | Dichloromethane, Dichloroethane, Toluene, Ethyl acetate | Methanol, Ethanol, Tetrahydrofuran (for hydrides) |
| Typical Temperature | 15 - 30 °C | Room temperature to 50 °C (catalytic hydrogenation) |
| Potential Side Products | 2-hydroxy-3-(trifluoromethyl)pyridine (from hydrolysis) | Secondary and tertiary amines, imine intermediate |
| Typical Yield | ~80-95% | ~70-90% |
| Purity of Crude Product | >95% | Variable, depending on side reactions |
Experimental Protocols
Note: These are generalized protocols and may require optimization.
1. Synthesis of 2-cyano-3-(trifluoromethyl)pyridine
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To a solution of 2-chloro-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., dichloromethane), add a cyanide source (e.g., sodium cyanide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
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Stir the reaction mixture vigorously at the optimal temperature (e.g., 25°C) and monitor the reaction progress by TLC or GC.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by distillation or column chromatography.
2. Synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Catalytic Hydrogenation:
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In a hydrogenation vessel, dissolve 2-cyano-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., methanol saturated with ammonia).
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Add a catalytic amount of Raney Nickel or Palladium on carbon.
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Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
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Stir the mixture at room temperature until hydrogen uptake ceases.
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Carefully filter off the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude amine.
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3. Synthesis of this compound
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Dissolve the crude (3-(Trifluoromethyl)pyridin-2-yl)methanamine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Overcoming challenges in the synthesis of 2-Amino-4-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Amino-4-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this critical building block.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-Amino-4-(trifluoromethyl)pyridine, offering potential causes and suggested solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.[1] - Suboptimal reaction temperature or pressure.[1] - Catalyst deactivation.[1] - Poor quality of starting materials.[1] | - Increase reaction time or temperature within the recommended range.[1] - For reactions in an autoclave, ensure it is properly sealed to maintain pressure.[1] - Use fresh catalyst and ensure proper handling. For Buchwald-Hartwig amination, consider using more robust ligands.[1] - Verify the purity of starting materials using appropriate analytical techniques.[1] A lower or broader melting point for 2-Amino-4-(trifluoromethyl)pyridine (typically 70-74 °C) can indicate impurities.[2] |
| Incomplete Reaction | - Insufficient reaction time or temperature.[1] - Inadequate mixing. | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[2][3] - Ensure vigorous stirring, especially in heterogeneous mixtures. |
| Side Reactions | - Catalyst Decomposition: Presence of oxygen can lead to catalyst decomposition in coupling reactions.[2] - Protodeboronation (in Suzuki reactions): Replacement of the boronic acid group with a hydrogen atom.[2] - Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[2] | - Use anhydrous and degassed solvents. Toluene and dioxane are commonly used.[2] - Minimize this by using anhydrous conditions and carefully selecting the base.[2] - This can compete with the desired coupling reaction; optimizing catalyst and reaction conditions may be necessary.[2] |
| Difficulty in Product Isolation and Purification | - The product is soluble in the reaction mixture.[1] - Formation of emulsions during workup.[1] | - After the reaction, cool the mixture to induce crystallization.[1] - Add saturated brine during aqueous extraction to break up emulsions. |
| Sluggish or Failed Amide Coupling Reactions | - Reduced nucleophilicity of the amino group due to the electron-withdrawing trifluoromethyl group.[2] | - Use a stronger coupling reagent like HATU or PyBOP.[2] - Activate the carboxylic acid by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[2] - Increase the reaction temperature (e.g., to 40-60 °C), monitoring for decomposition.[2] - Switch to a stronger, non-nucleophilic base such as DBU.[2] |
| Low Yields in Buchwald-Hartwig Amination | - Catalyst choice and handling. - Base selection. - Solvent quality. - Aryl halide reactivity.[2] | - Use a pre-formed catalyst (e.g., G3 or G4 precatalysts) for more reliable initiation.[2] - A strong, non-coordinating base like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) is crucial. Ensure the base is fresh and handled under inert conditions.[2] - Use anhydrous, degassed solvents.[2] - The reactivity order is I > Br > Cl. Aryl chlorides may require a specialized catalyst system.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-Amino-4-(trifluoromethyl)pyridine?
A1: Common starting materials include 2,6-dichloro-4-(trifluoromethyl)pyridine[4][5], 2-chloro-4-(trifluoromethyl)pyridine[4][6], and 2-fluoro-4-(trifluoromethyl)pyridine.[4] The choice often depends on the availability, cost, and desired scale of production.[4]
Q2: My 2-Amino-4-(trifluoromethyl)pyridine reagent has a melting point lower than the reported 70-74 °C. Can I still use it?
A2: A melting point that is lower or broader than the typical range can indicate the presence of impurities.[2] These impurities might negatively affect your reaction, so purification by recrystallization may be necessary before use.[2]
Q3: How should I store 2-Amino-4-(trifluoromethyl)pyridine?
A3: It should be stored in a tightly sealed container in a cool, dry place, away from heat and strong oxidizing agents.[2] For long-term storage, maintaining it at -20°C for up to one month or -80°C for six months, protected from light, is recommended.[2]
Q4: What are the key challenges in synthesizing 2-Amino-4-(trifluoromethyl)pyridine?
A4: Key challenges include achieving high purity, preventing side reactions, and ensuring complete conversion.[1] Careful control of reaction conditions such as temperature, pressure, and choice of catalyst is crucial.[1][7] The strong electron-withdrawing effect of the trifluoromethyl group can also reduce the nucleophilicity of the amino group, making subsequent reactions challenging.[2]
Q5: Can the Buchwald-Hartwig amination be used for the synthesis of 2-Amino-4-(trifluoromethyl)pyridine?
A5: Yes, the Buchwald-Hartwig amination is a powerful method for forming the C-N bond in this synthesis.[1] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1]
Comparative Data of Synthesis Routes
The following table summarizes key quantitative data for different synthesis routes to 2-Amino-4-(trifluoromethyl)pyridine, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: From 2,6-dichloro-4-(trifluoromethyl)pyridine | Route 2: From 2-chloro-4-(trifluoromethyl)pyridine |
| Starting Material | 2,6-dichloro-4-(trifluoromethyl)pyridine | 2-chloro-4-(trifluoromethyl)pyridine |
| Key Reagents | 28% Aqueous Ammonia, THF, 5% Pd/C, H₂[4][8] | 28% Aqueous Ammonia[4][6] |
| Reaction Steps | 2 (Amination followed by dehalogenation)[4][5] | 1 (Direct amination)[4] |
| Reaction Time | ~9 hours (6 hours for amination, 3 hours for dehalogenation)[8] | 10 hours[4][6] |
| Temperature | 150 °C (amination), 100 °C (dehalogenation)[8] | 180 °C[4][6] |
| Pressure | Hydrogen pressure up to 2.0 MPa for dehalogenation[5] | ~20 atm[4][6] |
| Yield | 71.9%[4] | ~70.8%[4] |
| Purity | High (recrystallized)[4] | High (recrystallized)[4] |
Experimental Protocols
Route 1: Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine[4][5][8]
This protocol involves a two-step, one-pot reaction.
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Selective Amination:
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Dehalogenation:
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Workup and Purification:
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After cooling the reactor to 30-40°C, filter the reaction mixture through Celite.[4][5]
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Add water to the filtrate and extract three times with ethyl acetate.[4]
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Wash the combined organic layers with saturated saline and dry over sodium sulfate.[4]
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Concentrate the organic layer under reduced pressure.[4]
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Add n-hexane to the residue and stir under ice cooling for about 60 minutes to induce crystallization.[4]
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Filter the deposited crystals, wash with ice-cooled n-hexane, and dry under reduced pressure to obtain 2-Amino-4-(trifluoromethyl)pyridine as a white crystal.[4]
-
Route 2: Synthesis from 2-chloro-4-(trifluoromethyl)pyridine[4][6]
This method involves direct amination in a high-pressure environment.
-
Reaction Setup:
-
Reaction:
-
Isolation:
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Workflow for the two-step synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 7. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 8. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
Stability issues with (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place.[1] The container should be tightly sealed to prevent moisture absorption, as pyridine-containing compounds can be hygroscopic. For optimal shelf life, storage at 2-8°C is advisable, protected from light.
Q2: I observe discoloration of my solid this compound sample. What could be the cause?
A2: Discoloration (e.g., yellowing or browning) of the solid compound can be an indication of degradation. This may be caused by exposure to light, elevated temperatures, or reactive impurities. It is crucial to store the compound in an amber vial or a light-blocking container and adhere to the recommended storage conditions. If discoloration is observed, it is advisable to re-analyze the purity of the sample before use.
Q3: My compound shows poor solubility in my desired solvent. What can I do?
A3: this compound is a salt and generally exhibits good solubility in polar protic solvents such as water, methanol, and ethanol. If you are experiencing solubility issues, consider the following:
-
Sonication: Gently sonicating the solution can aid in dissolution.
-
pH Adjustment: As a hydrochloride salt, the compound's solubility can be pH-dependent. For aqueous solutions, adjusting the pH towards the acidic range may improve solubility.
-
Co-solvents: Employing a co-solvent system, such as a mixture of water and a polar aprotic solvent like DMSO or DMF, can enhance solubility.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with such agents can lead to rapid degradation of the compound. It is also advisable to avoid strong bases, as they will deprotonate the amine hydrochloride, potentially leading to the free base which may have different stability characteristics.
Troubleshooting Experimental Issues
Issue 1: Inconsistent Results in Biological Assays
You are observing high variability in your experimental results when using solutions of this compound.
Possible Cause: Degradation of the compound in the assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Solution:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Buffer Stability Study: Conduct a simple stability study by dissolving the compound in your assay buffer and incubating it under the same conditions as your experiment. Analyze the sample by a suitable analytical method (e.g., HPLC-UV) at different time points (e.g., 0, 2, 4, 8, and 24 hours) to assess degradation.
-
Optimize Buffer Conditions: If degradation is observed, consider modifying the buffer composition. This could involve adjusting the pH to a more acidic range or removing potentially reactive components.
Issue 2: Appearance of Unexpected Peaks in Reaction Monitoring by HPLC
During a chemical reaction involving this compound, you notice the formation of unknown peaks in your HPLC chromatogram.
Possible Cause: Degradation of the starting material or formation of side products.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing C-H Trifluoromethylation of Pyridines
Welcome to the technical support center for the C-H trifluoromethylation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for C-H trifluoromethylation of pyridines?
A1: Several methods have been developed, primarily falling into three categories:
-
Radical Trifluoromethylation: This is a common approach but can suffer from low regioselectivity, often yielding a mixture of 2-, 3-, and 4-trifluoromethylated products.[1][2]
-
Nucleophilic Trifluoromethylation: This method can offer improved regioselectivity, particularly for the 2- and 4-positions of the pyridine ring.[1]
-
Directed C-H Trifluoromethylation: Utilizing directing groups can achieve high regioselectivity, including the challenging 3-position.[3]
Q2: My reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields in C-H trifluoromethylation of pyridines can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include suboptimal reaction conditions, reagent instability, and substrate-related issues.
Q3: How can I improve the regioselectivity of my reaction?
A3: Achieving high regioselectivity is a critical challenge. Consider the following strategies:
-
Substrate Activation: Activating the pyridine ring, for instance, by forming an N-methylpyridinium salt, can direct the trifluoromethylation to a specific position.[2][4][5]
-
Directing Groups: The use of a directing group on the pyridine ring can effectively control the position of trifluoromethylation.[3]
-
Nucleophilic Activation: Methods involving nucleophilic activation, such as hydrosilylation, have been shown to be highly selective for the 3-position.[1][3]
-
Solvent Choice: Preliminary data suggests that the choice of solvent can influence the regioselectivity of the reaction.[6]
Q4: Are there any photocatalyst-free methods available?
A4: Yes, light-promoted methods that do not require a photocatalyst have been developed. These reactions are often operationally simple and can proceed under mild conditions.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments. For some copper-catalyzed reactions, moderately elevated temperatures are necessary. Conversely, for sensitive substrates, lowering the temperature may prevent byproduct formation. |
| Inappropriate Solvent | Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions. Ensure the solvent is compatible with your trifluoromethylating agent.[7] |
| Degraded Trifluoromethylating Agent | Use a fresh batch of the trifluoromethylating agent. Some reagents are sensitive to moisture and air. Store reagents under an inert atmosphere and at the recommended temperature. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Substrate Electronics | For electron-poor pyridines (e.g., those with nitro groups), the reaction may be sluggish. Consider using a more reactive trifluoromethylating agent or a different synthetic strategy. For some light-promoted reactions, sparging the reaction mixture with oxygen has been shown to improve yields.[6] |
| Inhibitors Present | The presence of radical scavengers (e.g., TEMPO) can inhibit radical-mediated reactions.[6] Ensure your starting materials and solvents are free from such impurities. |
Issue 2: Poor Regioselectivity / Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| Radical Pathway | Radical trifluoromethylation often leads to a mixture of isomers.[1][2] |
| Multiple Reactive C-H Bonds | The electronic and steric properties of substituents on the pyridine ring influence regioselectivity.[7] |
| Employ a directing group strategy to favor a specific position.[3][7] | |
| Utilize a substrate activation method, such as forming a pyridinium salt, to enhance selectivity.[2][4][5] | |
| Explore nucleophilic trifluoromethylation methods which can offer better control over regioselectivity.[1] | |
| Reaction Conditions | Optimize the solvent, temperature, and reaction time, as these parameters can influence the isomeric ratio. |
Experimental Protocols
Protocol 1: Regioselective Direct C-H Trifluoromethylation via N-Methylpyridine Quaternary Ammonium Activation
This protocol is based on the work of Yang et al. and describes a highly efficient and regioselective direct C-H trifluoromethylation of pyridine.[4][5]
Materials:
-
Substituted Pyridine
-
Methyl Iodide
-
Trifluoroacetic Acid (TFA)
-
Silver Carbonate (Ag₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Preparation of the N-Methylpyridinium Iodide Salt:
-
To a solution of the substituted pyridine (1.0 mmol) in a suitable solvent, add methyl iodide (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the N-methylpyridinium iodide salt.
-
-
C-H Trifluoromethylation:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the N-methylpyridinium iodide salt (0.5 mmol), silver carbonate (1.0 mmol), and anhydrous DMF (5 mL).
-
Add trifluoroacetic acid (2.0 mmol) to the mixture.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: 3-Position-Selective C-H Trifluoromethylation via Nucleophilic Activation
This protocol is based on the work of Muta et al. and achieves trifluoromethylation at the C3 position of pyridines and quinolines.[3]
Materials:
-
Pyridine or Quinoline Derivative
-
Methylphenylsilane
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃]
-
Togni Reagent I
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Hydrosilylation:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the pyridine or quinoline derivative (0.5 mmol) and B(C₆F₅)₃ (5 mol%) in anhydrous DCE (2.5 mL).
-
Add methylphenylsilane (1.0 mmol) to the solution.
-
Stir the mixture at 65 °C for the required time (monitor by TLC or GC-MS).
-
-
Trifluoromethylation and Oxidation:
-
Cool the reaction mixture to 0 °C.
-
Add Togni Reagent I (0.75 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Add DDQ (0.75 mmol) and continue stirring at room temperature for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Methylpyridinium Salt Method
| Entry | Parameter Varied | Conditions | Yield (%) |
| 1 | Base | K₂CO₃ | 45 |
| 2 | Cs₂CO₃ | 62 | |
| 3 | Ag₂CO₃ | 85 | |
| 4 | Solvent | CH₃CN | 55 |
| 5 | Dioxane | 68 | |
| 6 | DMF | 85 | |
| 7 | Temperature | 60 °C | 70 |
| 8 | 80 °C | 85 | |
| 9 | 100 °C | 82 |
Table 2: Substrate Scope for 3-Position-Selective Trifluoromethylation
| Substrate | Product | Yield (%) |
| Quinoline | 3-(Trifluoromethyl)quinoline | 76 |
| 6-Bromoquinoline | 6-Bromo-3-(trifluoromethyl)quinoline | 72 |
| 6-Methoxyquinoline | 6-Methoxy-3-(trifluoromethyl)quinoline | 85 |
| Pyridine | 3-(Trifluoromethyl)pyridine | 65 |
| 4-Phenylpyridine | 4-Phenyl-3-(trifluoromethyl)pyridine | 58 |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Structure of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: An NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry.
This document outlines a detailed experimental protocol for NMR analysis, presents predicted spectral data for ¹H, ¹³C, and ¹⁹F nuclei, and offers a comparative assessment against alternative methods such as Mass Spectrometry (MS) and Elemental Analysis (EA).
Structural Validation by NMR Spectroscopy
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive dataset for unequivocal structure confirmation.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the target molecule. These predictions are based on established principles of NMR spectroscopy and computational prediction tools, with manual adjustments to account for the protonation of the pyridine and amine functionalities in the hydrochloride salt.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H4 | ~8.0 - 8.2 | d | ~8.0 |
| Pyridine-H5 | ~7.6 - 7.8 | t | ~7.8 |
| Pyridine-H6 | ~8.6 - 8.8 | d | ~4.8 |
| CH₂ (methanamine) | ~4.3 - 4.5 | s | - |
| NH₃⁺ (methanamine) | ~8.5 - 9.5 | br s | - |
| Pyridinium-H⁺ | ~13.0 - 14.0 | br s | - |
Note: The signals for the NH₃⁺ and pyridinium protons are expected to be broad (br s) and may exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| Pyridine-C2 | ~150 - 152 | q | ~3-5 |
| Pyridine-C3 | ~130 - 132 | q | ~35-40 |
| Pyridine-C4 | ~140 - 142 | q | ~3-5 |
| Pyridine-C5 | ~125 - 127 | s | - |
| Pyridine-C6 | ~148 - 150 | s | - |
| CH₂ (methanamine) | ~40 - 42 | s | - |
| CF₃ | ~122 - 124 | q | ~270-275 |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | ~ -60 to -65 | s |
Experimental Protocol for NMR Validation
A detailed and systematic approach is crucial for obtaining high-quality NMR data for structural confirmation.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve hydrochloride salts and exchange labile protons (NH₃⁺ and pyridinium-H⁺) at a rate that allows for their observation.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms (except for those coupled to fluorine).
-
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is generally not necessary but can be used to simplify the spectrum if needed.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the pyridine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking and Assignment: Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the corresponding atoms in the molecular structure based on the predicted data and established NMR principles.
Experimental Workflow
Comparison with Alternative Analytical Methods
While NMR is the most powerful tool for complete structural elucidation, other techniques provide complementary and confirmatory data.
Table 4: Comparison of Analytical Methods for Structural Validation
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Information Provided | Detailed atomic connectivity, stereochemistry, and dynamic information. | Molecular weight and fragmentation patterns, providing information about substructures. | Percentage composition of elements (C, H, N, etc.). |
| Strengths | - Unambiguous structure determination.- Provides information on the 3D arrangement of atoms.- Non-destructive. | - High sensitivity, requiring very small sample amounts.- Provides accurate molecular weight. | - Confirms the elemental formula of the compound. |
| Limitations | - Relatively low sensitivity.- Requires soluble samples.- Can be complex to interpret for large molecules. | - Does not provide direct information on atom connectivity or stereochemistry.- Isomers often cannot be distinguished. | - Does not provide any information about the molecular structure.- Requires high sample purity. |
| Suitability for this Compound | Primary Method: Essential for confirming the precise substitution pattern on the pyridine ring and the identity of the functional groups. | Confirmatory Method: Useful for confirming the molecular weight of the cation and observing characteristic fragmentation. | Confirmatory Method: Provides evidence for the correct elemental composition, supporting the proposed structure. |
Conclusion
The structural validation of this compound is most effectively and comprehensively achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The detailed information on atomic connectivity and chemical environment provided by NMR is unparalleled by other techniques. While Mass Spectrometry and Elemental Analysis serve as valuable orthogonal methods to confirm molecular weight and elemental composition, respectively, they cannot replace the detailed structural insights afforded by NMR. The experimental protocol and predicted spectral data presented in this guide offer a robust framework for researchers to confidently validate the structure of this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.
A Comparative Analysis of the Biological Activity of (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and its analogs represent a promising class of compounds in modern medicinal chemistry. The incorporation of a trifluoromethyl group on the pyridine ring significantly influences the physicochemical properties of these molecules, often leading to enhanced biological activity, metabolic stability, and target engagement. This guide provides an objective comparison of the biological activities of this compound and its structurally related analogs, supported by experimental data from published research.
Introduction to Trifluoromethylpyridine Derivatives
The trifluoromethyl (CF3) group is a key pharmacophore in drug design due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When appended to a pyridine scaffold, it can profoundly alter the molecule's interaction with biological targets. (3-(Trifluoromethyl)pyridin-2-yl)methanamine serves as a versatile building block for the synthesis of a diverse range of bioactive compounds, particularly those targeting the central nervous system (CNS) and various enzymes.[1] This guide will focus on the structure-activity relationships (SAR) of this core structure and its analogs, with a particular emphasis on their potential in neurological disorders and as enzyme inhibitors.
Comparative Biological Activity
While direct comparative studies on this compound itself are limited in publicly available literature, extensive research on its structural analogs provides valuable insights into the impact of substituent positioning and modification on biological activity. A notable example is the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase implicated in fibrotic diseases.
Analogs as Lysyl Oxidase-Like 2 (LOXL2) Inhibitors
A series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, which are structural isomers of the target compound, have been identified as potent and selective inhibitors of LOXL2.[1] The primary amine in these molecules is crucial for their mechanism of action, which involves irreversible inhibition of the enzyme. The structure-activity relationship (SAR) for these analogs is summarized in the table below.
Table 1: In Vitro Inhibitory Activity of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Analogs against LOXL2 [1]
| Compound | R Group (Substitution on Phenoxy Ring) | LOXL2 IC50 (nM) |
| Analog 1 | Unsubstituted | 150 |
| Analog 2 | 3-fluoro-4-hydroxy-pyrrolidin-1-yl-methanone | 28 |
| Analog 3 (PAT-1251) | (R,R)-3-fluoro-4-hydroxy-pyrrolidin-1-yl-methanone | <10 |
Data presented as the half-maximal inhibitory concentration (IC50) from an in vitro enzyme inhibition assay.
The data clearly indicates that substitution on the phenoxy ring significantly impacts the inhibitory potency against LOXL2. The introduction of a substituted pyrrolidinyl methanone group at the 3-position of the phenoxy ring led to a substantial increase in activity. Further optimization of the stereochemistry of this substituent, as seen in Analog 3 (PAT-1251), resulted in a highly potent inhibitor that has progressed to clinical trials.[1]
Experimental Protocols
In Vitro LOXL2 Inhibition Assay
The inhibitory activity of the compounds against LOXL2 is determined using a fluorescence-based assay. A detailed protocol is outlined below:
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human LOXL2.
Materials:
-
Recombinant human LOXL2 enzyme
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
1,5-diaminopentane (DAP) as the substrate
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2, 0.01% Triton X-100)
-
Test compounds serially diluted in DMSO
-
384-well black plates
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of a solution containing LOXL2 enzyme in assay buffer to each well.
-
Incubate the plate for 30 minutes at 37°C to allow for compound binding and irreversible inhibition.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate solution containing HRP, Amplex Red, and DAP.
-
Monitor the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every minute for 30 minutes at 37°C using a plate reader.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
LOXL2-Mediated Collagen Cross-Linking Pathway
Lysyl oxidase-like 2 (LOXL2) plays a critical role in the extracellular matrix (ECM) by catalyzing the cross-linking of collagen and elastin fibers. This process is essential for tissue integrity but its dysregulation contributes to the pathogenesis of fibrotic diseases. Inhibitors of LOXL2, such as the analogs discussed, aim to disrupt this pathological process.
Caption: Simplified signaling pathway of LOXL2-mediated collagen cross-linking and its inhibition.
Experimental Workflow for LOXL2 Inhibitor Screening
The process of identifying and characterizing LOXL2 inhibitors follows a structured workflow, from initial screening to in vivo validation.
Caption: General experimental workflow for the discovery and development of LOXL2 inhibitors.
Conclusion
The available data on analogs of this compound, particularly the potent LOXL2 inhibitors, underscore the significance of this chemical scaffold in drug discovery. The structure-activity relationships highlight the critical role of substituent placement and nature in determining biological activity. While the focus of this guide has been on LOXL2 inhibition due to the availability of comparative data, the core (trifluoromethyl)pyridin-2-yl-methanamine structure holds potential for modulation of other biological targets, including those in the central nervous system. Further research is warranted to explore the full therapeutic potential of this versatile class of compounds.
References
A Comparative Guide to the Purity Analysis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The presence of impurities can significantly affect reaction outcomes, biological activity, and the safety profile of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely accepted analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[3]
This guide provides a detailed experimental protocol for a reverse-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound. To illustrate the method's utility in quality control, a comparative analysis of two hypothetical batches, "Batch A" and "Batch B," is presented.
Comparative Purity Analysis
To demonstrate the application of the HPLC method, two hypothetical batches of this compound were analyzed. The purity was determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
| Parameter | Batch A | Batch B |
| Appearance | White to off-white solid | Off-white to slightly yellow solid |
| Purity by HPLC (% Area) | 99.75% | 98.50% |
| Major Impurity (% Area) | 0.15% (at RRT 1.2) | 0.85% (at RRT 1.2) |
| Other Impurities (% Area) | 0.10% | 0.65% |
| Retention Time (min) | 4.52 | 4.51 |
The results clearly indicate that Batch A exhibits a higher purity profile compared to Batch B. The elevated level of the major impurity at a relative retention time (RRT) of 1.2 in Batch B suggests a potential issue in the synthesis or purification process.
Alternative Purity Analysis Methods
While HPLC is a powerful tool, other analytical techniques can offer complementary information for a comprehensive purity assessment.
| Technique | Advantages | Disadvantages |
| Gas Chromatography (GC) | Excellent for analyzing volatile impurities. | May require derivatization for non-volatile compounds; high temperatures can cause degradation of the analyte.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the main component and any impurities present.[1] | Lower sensitivity for quantifying minor impurities compared to HPLC.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the identification capabilities of mass spectrometry, enabling the characterization of unknown impurities.[3][4] | Higher cost and complexity of the instrumentation. |
Experimental Protocol: HPLC Purity Analysis
This section details the methodology for the HPLC analysis of this compound.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[3]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to determine the purity profile.
-
Calculate the area percentage of the main peak and any impurities.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical steps involved in the HPLC method development for pyridine derivatives.
Caption: Experimental Workflow for HPLC Purity Analysis.
Caption: Logic for HPLC Method Development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a critical strategy in the development of pharmaceuticals and agrochemicals. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of prominent synthetic routes to trifluoromethylpyridines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Strategies
The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the direct trifluoromethylation of a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks. Each strategy offers distinct advantages and is suited for different scenarios.
| Method | General Approach | Advantages | Disadvantages | Typical Reagents | Regioselectivity |
| Radical C-H Trifluoromethylation | Direct functionalization of C-H bonds on the pyridine ring using a CF₃ radical source. | Atom-economical; avoids pre-functionalization. | Often results in mixtures of regioisomers; can require harsh conditions.[1][2] | Langlois' reagent (CF₃SO₂Na), CF₃I, CF₃Br.[3][4][5] | Generally low, yielding mixtures of 2-, 3-, and 4-substituted products.[1][2] |
| Nucleophilic Trifluoromethylation | Reaction of an electron-deficient pyridine derivative (e.g., halopyridine, pyridinium salt) with a nucleophilic CF₃ source. | High regioselectivity for activated positions (C2, C4).[1][6] | Requires pre-functionalization of the pyridine ring. | Ruppert-Prakash reagent (TMSCF₃), trifluoroacetic acid.[6] | High for C2 and C4 positions.[1][7] |
| Electrophilic Trifluoromethylation | Reaction of an electron-rich pyridine or activated intermediate with an electrophilic CF₃ source. | Can functionalize positions not accessible by nucleophilic attack. | Reagents can be expensive and require careful handling. | Togni's reagents, Umemoto's reagents.[3][8][9][10][11][12][13] | Can be directed to specific positions, such as C3, through substrate activation.[1][14] |
| Building Block Approach (Cyclocondensation) | Construction of the pyridine ring from acyclic precursors already containing a trifluoromethyl group. | Excellent control over the position of the CF₃ group.[15][16][17] | Requires synthesis of specific building blocks; may involve multiple steps.[15] | Trifluoroacetyl-containing compounds (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate).[16][17] | Determined by the structure of the building block.[15] |
| Halogen Exchange | Fluorination of a trichloromethylpyridine using a fluoride source. | Suitable for large-scale industrial synthesis.[15][16][17] | Requires high temperatures and specialized equipment; may use hazardous reagents like HF.[3][16][17][18] | Antimony trifluoride, Hydrogen fluoride (HF).[3][17][18] | Position of the trifluoromethyl group is predetermined by the starting material. |
Experimental Protocols
Radical C-H Trifluoromethylation of Pyridine using Langlois' Reagent
This protocol is a general representation of a light-mediated radical trifluoromethylation.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 equiv)[5][19][20]
-
Dimethyl sulfoxide (DMSO)
-
390 nm LEDs
Procedure:
-
To a reaction vessel, add the pyridine derivative (1.0 equiv) and sodium trifluoromethanesulfinate (2.0 equiv).
-
Add DMSO as the solvent.
-
Irradiate the reaction mixture with 390 nm LEDs at room temperature under an ambient atmosphere.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
3-Position-Selective C-H Trifluoromethylation via Nucleophilic Activation
This method achieves regioselective trifluoromethylation at the C3 position through hydrosilylation followed by reaction with an electrophilic trifluoromethylating agent.[1][7][14]
Materials:
-
Pyridine or quinoline derivative (1.0 equiv)
-
Methylphenylsilane (2.5 equiv)
-
Tris(pentafluorophenyl)borane (catalyst)
-
Togni's Reagent I (2.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a nitrogen-purged flask, dissolve the pyridine or quinoline derivative (1.0 equiv) and tris(pentafluorophenyl)borane in 1,2-dichloroethane.
-
Add methylphenylsilane (2.5 equiv) and heat the mixture at 65 °C.[7]
-
After the hydrosilylation is complete (monitored by NMR or GC-MS), cool the reaction to 0 °C.
-
Add Togni's Reagent I (2.0 equiv) and stir at a temperature between 0-25 °C.[7]
-
Add DDQ and continue stirring at 25 °C to effect oxidation.[7]
-
Quench the reaction and purify the product by column chromatography.
Synthesis of 2-Trifluoromethylpyridines via Kröhnke Reaction
This multicomponent reaction provides access to 2-trifluoromethylpyridines from readily available starting materials.[21]
Materials:
-
Chalcone derivative (1.0 equiv)
-
1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide (1.2 equiv)
-
Ammonium acetate (10 equiv)
-
Ethanol
Procedure:
-
To a solution of the chalcone derivative (1.0 equiv) in ethanol, add 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide (1.2 equiv) and ammonium acetate (10 equiv).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies for obtaining trifluoromethylpyridines.
Caption: High-level overview of the main synthetic routes.
Caption: Comparison of direct trifluoromethylation approaches.
Caption: Workflow for selecting a synthetic strategy.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 8. Togni reagent II - Wikipedia [en.wikipedia.org]
- 9. Togni Reagent II - Enamine [enamine.net]
- 10. Manufacturers of Togni reagent, ≥97%, CAS 887144-97-0, T 2830, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 11. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Umemoto Reagent I - Enamine [enamine.net]
- 13. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 21. researchgate.net [researchgate.net]
Cross-referencing analytical data of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride with literature values
A Comparative Guide to the Analytical Data of (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of the analytical data for this compound against literature and expected values. Due to the limited availability of published experimental spectra for this specific compound, this guide establishes a baseline for comparison using predicted data and the analytical data of its positional isomer, (4-(Trifluoromethyl)pyridin-2-yl)methanamine. This document is intended to aid researchers in quality control, characterization, and further development of this compound.
Comparative Analytical Data
The following tables summarize the expected analytical data for this compound and compares it with the available data for the positional isomer, (4-(Trifluoromethyl)pyridin-2-yl)methanamine.
Table 1: Physicochemical Properties
| Property | This compound | (4-(Trifluoromethyl)pyridin-2-yl)methanamine[1] |
| CAS Number | 1187932-68-8 | 872577-05-4 |
| Molecular Formula | C₇H₈ClF₃N₂ | C₇H₇F₃N₂ |
| Molecular Weight | 212.60 g/mol | 176.14 g/mol |
| Appearance | Off-white solid (Expected) | Data not available |
| Purity | ≥95% (Commercially available)[2] | Data not available |
Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Protons | Expected Chemical Shift (δ, ppm) for (3-CF₃ isomer) | Reported Chemical Shift (δ, ppm) for (4-CF₃ isomer) | Multiplicity | Integration |
| Pyridine H (position 6) | 8.7 - 8.9 | ~8.6 | d | 1H |
| Pyridine H (position 4) | 8.1 - 8.3 | - | d | 1H |
| Pyridine H (position 5) | 7.6 - 7.8 | ~7.4 | t | 1H |
| Methylene (-CH₂-) | 4.3 - 4.5 | ~4.0 | s | 2H |
| Amine (-NH₃⁺) | 8.5 - 9.5 | Data not available | br s | 3H |
Note: Chemical shifts for the 4-CF₃ isomer are estimations based on typical values for similar structures and should be confirmed by experimental data.
Table 3: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) for (3-CF₃ isomer) |
| Pyridine C (position 2) | 155 - 158 |
| Pyridine C (position 3) | 130 - 135 (q, J ≈ 35 Hz) |
| Pyridine C (position 4) | 138 - 142 |
| Pyridine C (position 5) | 122 - 126 |
| Pyridine C (position 6) | 148 - 152 |
| Methylene (-CH₂-) | 40 - 45 |
| Trifluoromethyl (-CF₃) | 120 - 125 (q, J ≈ 270 Hz) |
Table 4: Expected IR and Mass Spectrometry Data
| Analytical Technique | Expected Values for this compound |
| IR Spectroscopy (cm⁻¹) | 3200-2800 (br, N-H stretch of amine salt), 1610-1580 (N-H bend), 1350-1250 (C-N stretch), 1100-1300 (C-F stretch)[3][4] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) of free base at m/z 176. Key fragments may include loss of NH₂, CH₂NH₂, and CF₃.[5][6][7] |
Experimental Protocols
The following are detailed methodologies for the key analytical experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-16 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Place the powder into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Mass Spectrometer with Electron Impact (EI) ionization source.
Sample Preparation:
-
Prepare a dilute solution of the free base of the compound in a volatile organic solvent (e.g., methanol or acetonitrile). The hydrochloride salt can be neutralized with a mild base and extracted into an organic solvent prior to analysis.
Data Acquisition:
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-500
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, characterization, and data comparison of this compound.
Illustrative Signaling Pathway
Compounds containing the trifluoromethylpyridine motif are often investigated for their potential as enzyme inhibitors in drug discovery.[8] The following diagram illustrates a generic kinase signaling pathway, a common target for such inhibitors.
Caption: A generic kinase signaling pathway, illustrating a potential point of inhibition for novel drug candidates.
References
- 1. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
The Pivotal Role of (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in the Development of Potent c-Met Kinase Inhibitors: A Comparative Analysis
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key chemical intermediate, instrumental in the synthesis of a new generation of targeted cancer therapeutics. Its trifluoromethylpyridine core is a sought-after scaffold in medicinal chemistry, valued for its ability to enhance the potency and selectivity of enzyme inhibitors. This guide provides a comparative analysis of a representative c-Met kinase inhibitor derived from this scaffold against other notable c-Met inhibitors, supported by in vitro and in vivo experimental data.
The c-Met receptor tyrosine kinase is a well-validated target in oncology.[1][2][3] Its aberrant activation, often through mutation, amplification, or overexpression, is a key driver in the progression of numerous cancers, promoting tumor growth, invasion, and metastasis.[2][4] Consequently, the development of small molecule inhibitors that target the ATP-binding site of c-Met is a major focus of cancer drug discovery.[5][6]
Comparative Analysis of c-Met Inhibitors
This guide focuses on Crizotinib, a potent c-Met inhibitor featuring a trifluoromethylpyridine moiety, as a representative compound synthesized from precursors like this compound. We compare its performance with Cabozantinib and Tivantinib, two other clinically relevant c-Met inhibitors with distinct chemical scaffolds.
In Vitro Kinase Inhibition
The in vitro potency of these inhibitors against c-Met and other kinases is a critical measure of their activity and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.
| Compound | c-Met IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Reference |
| Crizotinib | 11 | ALK (24), ROS1 (<0.025 Ki) | [7] |
| Cabozantinib | 1.3 | VEGFR2 (0.035), RET (4), KIT (4.6), AXL (7) | [7] |
| Tivantinib | - (Non-ATP competitive) | - | [6] |
In Vivo Anti-Tumor Efficacy
The ultimate validation of an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are a standard preclinical model for evaluating efficacy.
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Crizotinib | U-87 MG (glioblastoma) | 100 mg/kg | 69% | [8] |
| Cabozantinib | - | - | - | - |
| Tivantinib | - | - | - | - |
| PHA-665752 | GTL-16 (gastric carcinoma) | - | Potent cytoreductive activity | [9] |
| CE-355621 | U87 MG (glioblastoma) | - | Significant inhibition of 18F-FDG accumulation | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of c-Met inhibitors and the methods used to evaluate them, the following diagrams illustrate the c-Met signaling pathway and a general workflow for in vivo anti-tumor studies.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET [abbviescience.com]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Document: Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl... - ChEMBL [ebi.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in specific assays
Benchmarking Novel Pyridine Derivatives in Kinase Inhibition and Cellular Proliferation Assays
A Comparative Performance Analysis for Drug Discovery Professionals
This guide provides a comparative analysis of (3-(Trichloromethyl)pyridin-2-yl)methanamine hydrochloride and related pyridine derivatives, benchmarking their performance in key biochemical and cellular assays. The trifluoromethylpyridine scaffold is a crucial pharmacophore in modern drug discovery, known to enhance metabolic stability and target affinity.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound class in therapeutic development.
While specific public data on the biological activity of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is limited, this guide utilizes representative data from analogous pyridine derivatives to provide a framework for comparison.[3][4] The methodologies and data presentation formats provided herein can serve as a template for internal evaluation and benchmarking studies. Pyridine derivatives have shown significant potential in oncology by targeting various cancer cell lines.[4][5]
Comparative Analysis of Kinase Inhibition
Kinase inhibition is a critical mechanism for many targeted therapies. This section benchmarks the inhibitory activity of a representative pyridine derivative against well-characterized kinase inhibitors, "Compound A" and "Compound B," targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling.
Table 1: Comparative IC50 Values for EGFR Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | EGFR | Data Not Publicly Available | Lanthascreen™ Eu Kinase Binding Assay |
| Representative Pyridine Derivative C | EGFR | 15.2 | Lanthascreen™ Eu Kinase Binding Assay |
| Compound A (Positive Control) | EGFR | 5.8 | Lanthascreen™ Eu Kinase Binding Assay |
| Compound B (Alternative Scaffold) | EGFR | 45.7 | Lanthascreen™ Eu Kinase Binding Assay |
Note: The data for the "Representative Pyridine Derivative C" is illustrative and serves as a placeholder for comparative purposes.
Cellular Proliferation Assay Performance
The ultimate goal of many targeted inhibitors is to halt the proliferation of cancer cells. The following table compares the efficacy of a representative pyridine derivative in inhibiting the growth of the MCF-7 breast cancer cell line.
Table 2: Comparative GI50 Values in MCF-7 Cellular Proliferation Assay
| Compound | Cell Line | GI50 (µM) | Assay Duration |
| This compound | MCF-7 | Data Not Publicly Available | 72 hours |
| Representative Pyridine Derivative C | MCF-7 | 1.8 | 72 hours |
| Doxorubicin (Positive Control) | MCF-7 | 0.9 | 72 hours |
| Compound B (Alternative Scaffold) | MCF-7 | 8.3 | 72 hours |
Note: The data for the "Representative Pyridine Derivative C" is illustrative and serves as a placeholder for comparative purposes.
Experimental Protocols
Detailed and reproducible methodologies are paramount for accurate benchmarking. The following protocols outline the procedures used to generate the representative data in this guide.
Lanthascreen™ Eu Kinase Binding Assay
This assay quantifies the binding of a test compound to the kinase of interest by measuring the displacement of a fluorescently labeled tracer.
-
Reagent Preparation : All reagents, including the EGFR kinase, Alexa Fluor™ labeled tracer, and Eu-anti-tag antibody, are diluted in a specially formulated kinase buffer.
-
Compound Dispensing : The test compounds, including this compound and controls, are serially diluted and dispensed into a 384-well plate.
-
Kinase/Antibody Addition : A mixture of the EGFR kinase and the Eu-labeled antibody is added to each well containing the test compounds.
-
Tracer Addition : The Alexa Fluor™ labeled tracer is added to initiate the binding reaction.
-
Incubation : The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition : The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is used to calculate the amount of tracer displacement and, subsequently, the IC50 value for each compound.
MTT Assay for Cellular Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4]
-
Cell Seeding : MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for 72 hours.[4]
-
MTT Addition : After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Solubilization : The resulting formazan crystals are solubilized by adding 150 µL of a solubilization solution (e.g., DMSO).
-
Data Acquisition : The absorbance of each well is measured at 570 nm using a microplate reader. The GI50 values are then calculated based on the dose-response curves.
Visualized Pathways and Workflows
Visual diagrams are essential for understanding the complex biological and experimental processes involved in drug discovery.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: General workflow for compound evaluation.
References
Safety Operating Guide
Navigating the Safe Disposal of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Researchers and professionals in drug development handle a vast array of chemical compounds, each with its own specific handling and disposal requirements. (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a halogenated pyridine derivative, necessitates careful management to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is not just a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Below are the essential safety data, detailed disposal procedures, and a workflow diagram to guide laboratory personnel in the safe management of this compound.
Key Safety and Hazard Information
For easy reference, the following table summarizes the key hazard information based on data for structurally similar compounds. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound they are using.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P501 | Protective gloves, eye/face protection, lab coat |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | Protective gloves, lab coat |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | Eye/face protection (safety glasses, face shield) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | Use only in a well-ventilated area or under a fume hood |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent harm to personnel and the environment. As a halogenated organic compound and a hydrochloride salt, it is classified as hazardous waste.[1][2]
1. Waste Identification and Segregation:
-
Classification: Treat this compound as a hazardous waste.[1] Due to its chemical structure, it falls under the category of halogenated organic compounds.[1][3]
-
Segregation: Do not mix this compound with non-hazardous waste.[3] It is also crucial to avoid mixing it with incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[3][4] Collect it in a designated waste container for halogenated organic compounds.
2. Waste Collection and Container Management:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[1] The container should be in good condition, free from leaks or damage.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[1] The label should also include the full chemical name "this compound" (no abbreviations or formulas) and a list of all constituents and their approximate percentages if it is a mixture.[1]
-
Filling: Do not overfill the waste container. It is recommended to fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[3]
3. Spill Management:
-
In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[1]
-
Collect the absorbed material and place it into a designated, sealed container for hazardous waste.[1][6]
-
Ensure adequate ventilation and wear appropriate PPE during cleanup.[6][7]
4. Final Disposal Procedure:
-
Contact EHS: Do not dispose of this chemical down the drain or in regular trash.[1][2] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1][6]
-
Regulatory Compliance: The disposal of hazardous waste is regulated by federal and state authorities, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Always follow all local, state, and federal regulations.[11]
-
Decontamination of Empty Containers: Rinse the empty container with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. fishersci.com [fishersci.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. aaronchem.com [aaronchem.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 10. epa.gov [epa.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Essential Safety and Handling Guide for (3-(Trtrifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and operational information for the handling and disposal of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (CAS RN: 886371-24-0). Adherence to these procedures is essential for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for all personnel handling this compound. These recommendations are based on guidelines for handling similar trifluoromethylated pyridine compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 or NIOSH (US) standards. A full-face shield may be necessary for splash hazards.[1][2][3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Wear impervious protective gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately upon contamination.[4] | Prevents skin contact and absorption. |
| Skin and Body Protection | A buttoned lab coat or impervious protective clothing must be worn at all times to prevent skin exposure.[1][4] | Protects against skin contact from spills or splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or when handling the solid compound to avoid dust inhalation.[1] | Protects the respiratory system from harmful dust and vapors. |
Hazard Identification and First Aid
Based on data for similar compounds, this compound is expected to cause skin, eye, and respiratory irritation.[5]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5] |
Operational Plans
Safe Handling and Storage Workflow
All handling procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
Caption: Standard operating procedure for handling this compound.
Experimental Protocols
Decontamination Procedure
Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.
Materials:
-
10% Sodium hypochlorite solution (household bleach) or a suitable laboratory detergent (e.g., Liquinox®).[7][8]
-
Organic solvent (e.g., acetone or ethanol) for initial rinsing of glassware.
-
Deionized water.
-
Appropriate waste containers.
Procedure:
-
Initial Rinse (in fume hood): Immediately after use, rinse all glassware that has come into contact with the compound with a suitable organic solvent to remove the bulk of the residue. Collect this solvent rinse as halogenated hazardous waste.
-
Wash: Wash the rinsed glassware with a laboratory detergent and water.[7][9]
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry completely before reuse or storage.
-
Surface Decontamination: Wipe down all surfaces within the fume hood and any other contaminated areas with a detergent solution, followed by a water rinse.[8]
Disposal Plans
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
